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  • Product: 4-Fluoro-3-iodobenzoic acid
  • CAS: 403-18-9

Core Science & Biosynthesis

Foundational

4-Fluoro-3-iodobenzoic acid CAS number and properties

An In-depth Technical Guide to 4-Fluoro-3-iodobenzoic Acid For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of 4-Fluoro-3-iodobenzoic acid, a key...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-Fluoro-3-iodobenzoic acid, a key building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research audiences.

Chemical Identity and Properties

4-Fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzoic acid core, makes it a highly versatile reagent in synthetic chemistry.

CAS Number: 403-18-9[1][2][3]

Molecular Formula: C₇H₄FIO₂[1][4]

Molecular Weight: 266.01 g/mol [1]

Physicochemical Data

The quantitative properties of 4-Fluoro-3-iodobenzoic acid are summarized in the table below for easy reference and comparison. This data is critical for designing experimental conditions and for computational modeling.

PropertyValueSource
Melting Point 175-176 °C
Boiling Point 339.3 °C at 760 mmHg[1]
Density 2.074 g/cm³[1]
Flash Point 159 °C[1]
Vapour Pressure 3.59E-05 mmHg at 25°C[1]
Appearance White solid[1]
Purity ≥96%
Spectral and Computational Data
IdentifierValueSource
InChI 1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[4]
InChI Key IKSOHJRYPQRTLQ-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1C(=O)O)I)F[4]
LogP 2.12850[1]

Synthesis Methodology

While 4-Fluoro-3-iodobenzoic acid is commercially available, understanding its synthesis is valuable for specialized applications or isotopic labeling studies. Fluorinated benzoic acids are often prepared via the Schiemann reaction, which introduces fluorine to an aromatic ring.[5][6]

General Experimental Protocol: Modified Schiemann Reaction

A plausible synthetic route starting from a suitable aminobenzoic acid precursor is outlined below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.

  • Diazotization: 3-Iodo-4-aminobenzoic acid is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.

  • Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium tetrafluoroborate salt, which often precipitates from the solution.

  • Thermal Decomposition (Schiemann Reaction): The isolated and dried diazonium salt is gently heated. Thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired 4-Fluoro-3-iodobenzoic acid.

  • Purification: The crude product is then purified, typically through recrystallization from a suitable solvent system, to achieve the desired purity.

Applications in Research and Drug Development

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[7] 4-Fluoro-3-iodobenzoic acid serves as a crucial intermediate in this context.

The presence of both fluorine and iodine atoms offers distinct synthetic advantages. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular scaffolds.[8][9] The carboxylic acid group provides a handle for forming amides, esters, or other functional groups.[7]

This versatility makes 4-Fluoro-3-iodobenzoic acid a valuable building block for synthesizing:

  • Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of novel therapeutic agents, including those for anti-inflammatory and anti-cancer applications.[9]

  • Agrochemicals: Its derivatives are explored for use in advanced pesticides and herbicides.[1]

  • Advanced Materials: The compound is used in the creation of specialized organic compounds for materials science.[8]

Workflow in Drug Discovery

The following diagram illustrates a typical workflow where 4-Fluoro-3-iodobenzoic acid is utilized as a starting material in a drug discovery pipeline.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Preclinical Development A 4-Fluoro-3-iodobenzoic Acid (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Introduce new C-C or C-N bonds C Amide/Ester Formation B->C Functionalize Carboxylic Acid D Diverse Compound Library C->D Generate structural analogs E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H In-vivo / In-vitro Testing G->H I Potential Drug Candidate H->I

Caption: Workflow for Drug Discovery using 4-Fluoro-3-iodobenzoic acid.

Safety and Handling

4-Fluoro-3-iodobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Signal Word: Danger

Hazard Pictogram:

  • GHS06 (Toxic)

Hazard Statements:

  • H301: Toxic if swallowed.

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11]

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P330: Rinse mouth.[11]

  • P405: Store locked up.[10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

  • Hand Protection: Wear suitable protective gloves.[10][12]

  • Skin and Body Protection: Wear suitable protective clothing.[12]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.[10][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

4-Fluoro-3-iodobenzoic acid is a high-value chemical intermediate with significant applications in pharmaceutical research and broader organic synthesis. Its distinct physicochemical properties and reactive functional groups provide chemists with a powerful tool for constructing complex molecules. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing scientific discovery.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a wide array of org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzoic acid core, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry, agrochemical development, and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-iodobenzoic acid, alongside relevant experimental protocols and logical workflows to support its application in research and development.

Physicochemical Properties

The key physicochemical properties of 4-Fluoro-3-iodobenzoic acid are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling.

PropertyValueSource(s)
Molecular Formula C₇H₄FIO₂[1]
Molecular Weight 266.01 g/mol [1]
Appearance White solid[1]
Melting Point 175-177 °C
Boiling Point 339.3 °C at 760 mmHg[1]
Predicted logP 2.12850[1]
Predicted pKa Due to the electron-withdrawing effects of the fluorine and iodine atoms, the pKa is expected to be lower than that of benzoic acid (4.2). For context, the pKa of 4-fluorobenzoic acid is 4.14.[2] A precise experimental value for 4-Fluoro-3-iodobenzoic acid is not readily available in the cited literature.
Solubility Qualitative data suggests it is a solid.[1] Quantitative solubility data in common solvents is not detailed in the provided search results.
CAS Number 403-18-9[1]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible synthesis and analysis of 4-Fluoro-3-iodobenzoic acid. The following sections provide methodologies adapted from literature on related compounds.

Synthesis of Halogenated Benzoic Acids (General Approach)

While a specific, detailed protocol for the synthesis of 4-Fluoro-3-iodobenzoic acid was not found in the search results, a general method for the iodination of a substituted benzoic acid can be inferred from similar preparations. The synthesis of 3-iodobenzoic acid, for example, involves the electrophilic substitution of benzoic acid using iodine in the presence of a strong acid and a silver salt.[3] A plausible route to 4-Fluoro-3-iodobenzoic acid would start from 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Iodine (finely powdered)

  • Silver sulfate

  • Concentrated sulfuric acid

  • Deionized water

  • Ether

  • Aqueous acetone

Procedure:

  • A mixture of 4-fluorobenzoic acid, silver sulfate, concentrated sulfuric acid, and water is stirred vigorously in a reaction vessel suitable for heating.

  • Finely powdered iodine is added to the mixture in portions while maintaining the reaction at an elevated temperature (e.g., on a boiling water bath).

  • The reaction is stirred and heated for a sufficient time to allow for the precipitation of silver iodide, indicating the progress of the iodination.

  • After cooling, the reaction mixture is diluted with a large volume of water.

  • Any excess iodine can be removed by treatment with a reducing agent, such as hydrogen sulfide.

  • The product, 4-Fluoro-3-iodobenzoic acid, is then extracted from the aqueous mixture using an organic solvent like ether.

  • The crude product obtained after removal of the ether is purified by recrystallization from a suitable solvent system, such as aqueous acetone.

Characterization Protocols

1. Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product.

Materials:

  • Silica gel 60 F254 TLC plates

  • Mobile phase: A mixture of ethyl acetate and n-hexane in a suitable ratio.[4]

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • A small amount of the sample is dissolved in a suitable solvent and spotted onto the baseline of a TLC plate.

  • The plate is placed in a developing chamber containing the mobile phase.

  • The solvent is allowed to ascend the plate until it nears the top.

  • The plate is then removed, dried, and visualized under a UV lamp.

  • The retention factor (Rf) of the spot corresponding to the product is calculated and compared to that of the starting material to determine the extent of reaction and the presence of impurities.

2. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a more quantitative method for assessing the purity of 4-Fluoro-3-iodobenzoic acid. While a specific method for this compound is not detailed, a general reverse-phase HPLC method for acidic aromatic compounds can be applied.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

Mobile Phase:

  • A gradient elution is typically employed.

  • Mobile Phase A: 0.1% Phosphoric acid in water[6]

  • Mobile Phase B: Acetonitrile[6]

Procedure:

  • A standard solution of 4-Fluoro-3-iodobenzoic acid of known concentration is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • The sample to be analyzed is also dissolved in the same diluent.

  • The column is equilibrated with the initial mobile phase composition.

  • The standard and sample solutions are injected into the HPLC system.

  • The gradient is run to separate the components of the sample.

  • Detection is typically performed at a wavelength where the compound has significant UV absorbance.

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks. Quantification can be achieved by comparing the peak area of the sample to that of the standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of 4-Fluoro-3-iodobenzoic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR)[7]

Sample Preparation:

  • The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[7]

  • Tetramethylsilane (TMS) is used as an internal standard.[7]

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired according to standard instrument procedures.

  • The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts of the signals in the ¹³C NMR spectrum, are used to confirm the expected structure of 4-Fluoro-3-iodobenzoic acid.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of processes related to 4-Fluoro-3-iodobenzoic acid.

experimental_synthesis_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis cluster_end Final Product 4_Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction Iodination Reaction 4_Fluorobenzoic_Acid->Reaction Iodinating_Reagent Iodine & Silver Sulfate Iodinating_Reagent->Reaction Solvent_Acid Sulfuric Acid / Water Solvent_Acid->Reaction Quenching_Dilution Quenching & Dilution Reaction->Quenching_Dilution 1. Cool Extraction Solvent Extraction Quenching_Dilution->Extraction 2. Add Water Drying_Concentration Drying & Concentration Extraction->Drying_Concentration 3. Extract with Ether Recrystallization Recrystallization Drying_Concentration->Recrystallization 4. Concentrate Purity_Analysis Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis 5. Purify Structure_Confirmation Structure Confirmation (NMR) Purity_Analysis->Structure_Confirmation Final_Product 4-Fluoro-3-iodobenzoic Acid Structure_Confirmation->Final_Product

Caption: General workflow for the synthesis and purification of 4-Fluoro-3-iodobenzoic acid.

analytical_workflow Sample Synthesized 4-Fluoro-3-iodobenzoic Acid Purity_Check Purity Assessment Sample->Purity_Check TLC Thin-Layer Chromatography Purity_Check->TLC Qualitative HPLC High-Performance Liquid Chromatography Purity_Check->HPLC Quantitative Structure_Check Structural Verification TLC->Structure_Check HPLC->Structure_Check NMR NMR Spectroscopy (1H, 13C) Structure_Check->NMR Primary Structure MS Mass Spectrometry Structure_Check->MS Molecular Weight Final_Characterization Fully Characterized Product NMR->Final_Characterization MS->Final_Characterization

Caption: Analytical workflow for the characterization of 4-Fluoro-3-iodobenzoic acid.

References

Foundational

4-Fluoro-3-iodobenzoic acid structural information and formula

For Researchers, Scientists, and Drug Development Professionals Abstract Structural Information and Chemical Identifiers 4-Fluoro-3-iodobenzoic acid is a white solid at room temperature.[1] The presence of both a fluorin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structural Information and Chemical Identifiers

4-Fluoro-3-iodobenzoic acid is a white solid at room temperature.[1] The presence of both a fluorine and an iodine atom on the aromatic ring, ortho and meta to the carboxylic acid respectively, imparts distinct reactivity to the molecule. The iodine atom, in particular, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

IdentifierValue
IUPAC Name 4-Fluoro-3-iodobenzoic acid
Synonyms 3-Iodo-4-fluorobenzoic acid
CAS Number 403-18-9
Molecular Formula C₇H₄FIO₂
Molecular Weight 266.01 g/mol [1]
InChI 1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
InChIKey IKSOHJRYPQRTLQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)I)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)I)F

Physicochemical Properties

The physicochemical properties of 4-fluoro-3-iodobenzoic acid make it suitable for a variety of organic reactions. Its solid nature allows for easy handling and storage, although it should be protected from light.

PropertyValue
Appearance White solid[1]
Melting Point 175-177 °C
Boiling Point 339.3 °C at 760 mmHg[1]
Purity Typically ≥96-97%

Spectroscopic Data

Detailed experimental spectra for 4-fluoro-3-iodobenzoic acid are not widely available in public spectral databases. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted)

Adductm/z
[M+H]⁺ 266.93128
[M+Na]⁺ 288.91322
[M-H]⁻ 264.91672

Synthesis and Reactivity

4-Fluoro-3-iodobenzoic acid is a valuable synthetic intermediate due to its trifunctional nature. The carboxylic acid group can undergo esterification, amidation, or reduction. The aryl iodide is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Synthesis

Representative Experimental Protocol: Synthesis of m-Iodobenzoic Acid

  • Diazotization: 5-Iodoanthranilic acid (0.5 mole) and sodium nitrite (0.5 mole) are dissolved in a warm aqueous solution of sodium hydroxide. This solution is then added to a well-stirred mixture of concentrated hydrochloric acid and ice, keeping the temperature below 20°C to form the insoluble yellow diazonium compound.

  • Reduction: The diazonium slurry is added in portions to a heated solution of 95% ethanol containing a catalytic amount of copper sulfate. The reaction is maintained at 60-70°C to facilitate the reduction and evolution of nitrogen gas.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to 5°C to precipitate the crude m-iodobenzoic acid. The product is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from its ammonium salt.

Cross-Coupling Reactions

The aryl iodide moiety of 4-fluoro-3-iodobenzoic acid is a prime substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of biaryls and aryl-alkynes, which are common motifs in pharmaceuticals.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

  • Reaction Setup: To a dry reaction vessel, add the aryl bromide (e.g., 4-amino-3-bromobenzoic acid, 1.0 equiv), the arylboronic acid (1.2 equiv), a base such as potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction Execution: Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 Boronate R2-B(OR)2 Base Base Boronate->Base ActivatedBoron [R2-B(OR)2(Base)]- Base->ActivatedBoron ActivatedBoron->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Representative Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

  • Reaction Setup: In a reaction flask, dissolve the aryl iodide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine, which often also serves as a co-solvent. Then, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the desired aryl-alkyne product.

The following diagram illustrates the key steps in a Sonogashira coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII R1-Pd(II)L2-X Pd0->PdII Oxidative Addition (R1-X) Pd_alkyne R1-Pd(II)L2-C≡CR2 PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R1-C≡C-R2 Pd_alkyne->Product Alkyne H-C≡C-R2 Cu_acetylide Cu-C≡C-R2 Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->PdII

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Applications in Drug Discovery and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The iodo and carboxylic acid functionalities provide handles for synthetic elaboration to build the desired molecular complexity. While specific examples of drugs synthesized directly from 4-fluoro-3-iodobenzoic acid are not prominently documented, its structural motifs are present in various developmental and approved drugs. Its utility lies in its ability to introduce a fluorinated phenyl ring with a handle for further diversification, a common strategy in medicinal chemistry.

Conclusion

4-Fluoro-3-iodobenzoic acid is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the preparation of complex organic molecules, particularly in the field of medicinal chemistry. While a comprehensive public database of its experimental spectroscopic data is currently lacking, its structural and physicochemical properties, along with established reactivity patterns for similar compounds, provide a solid foundation for its application in research and development. The representative protocols provided in this guide offer a starting point for the synthetic utilization of this important chemical intermediate.

References

Exploratory

Synthesis of 4-Fluoro-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details three primary synthetic routes to 4-fluoro-3-iodobenzoic acid, a valuable building block in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details three primary synthetic routes to 4-fluoro-3-iodobenzoic acid, a valuable building block in pharmaceutical and materials science. The guide provides a comparative analysis of the methodologies, detailed experimental protocols, and quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.

Executive Summary

The synthesis of 4-fluoro-3-iodobenzoic acid can be effectively achieved through three main strategies: direct iodination of 4-fluorobenzoic acid, the Sandmeyer reaction starting from 3-amino-4-fluorobenzoic acid, and the oxidation of 4-fluoro-3-iodotoluene. Each route offers distinct advantages and disadvantages in terms of precursor availability, reaction conditions, yield, and scalability. This guide presents a comprehensive overview of these methods to facilitate informed decision-making in a laboratory and process development setting.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is contingent on factors such as the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for each of the three primary methods.

Synthetic RoutePrecursor(s)Key ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Route 1: Direct Iodination 4-Fluorobenzoic AcidIodine, Iodic Acid (HIO₃) or Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)60-70%Readily available starting material; one-step synthesis.Potential for regioisomeric impurities; use of strong acids.
Route 2: Sandmeyer Reaction 3-Amino-4-fluorobenzoic AcidSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)75-85%High regioselectivity; generally high-yielding.Requires synthesis of the amino precursor; handling of diazonium salts.
Route 3: Oxidation 4-Fluoro-3-iodotoluenePotassium Permanganate (KMnO₄), Water70-80%Good yield; avoids the use of diazonium salts.Requires the synthesis of the substituted toluene precursor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Synthesis_Pathways cluster_0 Route 1: Direct Iodination cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: Oxidation A1 4-Fluorobenzoic Acid B1 Iodination (I₂, HIO₃/H₂SO₄) A1->B1 C1 4-Fluoro-3-iodobenzoic Acid B1->C1 A2 3-Amino-4-fluorobenzoic Acid B2 Diazotization (NaNO₂, HCl) A2->B2 C2 Diazonium Salt Intermediate B2->C2 D2 Iodination (KI) C2->D2 E2 4-Fluoro-3-iodobenzoic Acid D2->E2 A3 4-Fluoro-3-iodotoluene B3 Oxidation (KMnO₄) A3->B3 C3 4-Fluoro-3-iodobenzoic Acid B3->C3

Caption: Overview of the three synthetic routes to 4-fluoro-3-iodobenzoic acid.

Experimental Protocols

Route 1: Direct Iodination of 4-Fluorobenzoic Acid

This method involves the electrophilic substitution of a hydrogen atom with an iodine atom on the 4-fluorobenzoic acid ring. The reaction is typically carried out in the presence of an oxidizing agent to generate the electrophilic iodine species.

Diagram of Experimental Workflow:

Direct_Iodination_Workflow start Start reactants Mix 4-Fluorobenzoic Acid, Iodine, and Iodic Acid in Acetic Acid/H₂SO₄ start->reactants reaction Heat the mixture (e.g., 70-80 °C) reactants->reaction quench Pour into ice water containing Na₂S₂O₃ reaction->quench filtration Collect precipitate by vacuum filtration quench->filtration wash Wash with cold water filtration->wash recrystallize Recrystallize from aqueous ethanol wash->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Workflow for the direct iodination of 4-fluorobenzoic acid.

Detailed Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add glacial acetic acid and concentrated sulfuric acid. To this stirred solution, add iodine (1.1 eq) and iodic acid (0.4 eq) in portions.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water and a solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid is recrystallized from a suitable solvent system, such as aqueous ethanol, to yield pure 4-fluoro-3-iodobenzoic acid.

Route 2: Sandmeyer Reaction of 3-Amino-4-fluorobenzoic Acid

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines.[1][2] This route involves the diazotization of 3-amino-4-fluorobenzoic acid followed by the displacement of the diazonium group with iodide.

Diagram of Experimental Workflow:

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification start_diazo Dissolve 3-Amino-4-fluorobenzoic Acid in aqueous HCl cool_diazo Cool to 0-5 °C start_diazo->cool_diazo add_nitrite Add NaNO₂ solution dropwise cool_diazo->add_nitrite stir_diazo Stir for 30 min at 0-5 °C add_nitrite->stir_diazo add_diazonium Add the cold diazonium salt solution to the KI solution stir_diazo->add_diazonium prepare_ki Prepare a solution of KI in water prepare_ki->add_diazonium warm_reaction Allow to warm to room temperature and then heat gently (e.g., 50 °C) add_diazonium->warm_reaction stir_iodination Stir until N₂ evolution ceases warm_reaction->stir_iodination cool_workup Cool the reaction mixture stir_iodination->cool_workup filter_workup Collect the crude product by filtration cool_workup->filter_workup wash_workup Wash with cold water and Na₂S₂O₃ solution filter_workup->wash_workup recrystallize_workup Recrystallize from aqueous ethanol wash_workup->recrystallize_workup dry_workup Dry the product recrystallize_workup->dry_workup

Caption: Workflow for the Sandmeyer reaction of 3-amino-4-fluorobenzoic acid.

Detailed Methodology:

  • Diazotization:

    • In a beaker, dissolve 3-amino-4-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate larger beaker, dissolve potassium iodide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the mixture to warm to room temperature, and then gently heat to about 50 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the precipitated crude product by vacuum filtration.

    • Wash the solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and then again with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 4-fluoro-3-iodobenzoic acid.

Route 3: Oxidation of 4-Fluoro-3-iodotoluene

This route involves the oxidation of the methyl group of 4-fluoro-3-iodotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Diagram of Experimental Workflow:

Oxidation_Workflow start Start reactants Add 4-Fluoro-3-iodotoluene to an aqueous solution of KMnO₄ start->reactants reaction Heat the mixture to reflux until the purple color disappears reactants->reaction filtration1 Filter the hot solution to remove MnO₂ reaction->filtration1 acidification Acidify the filtrate with concentrated HCl filtration1->acidification filtration2 Collect the precipitated product by vacuum filtration acidification->filtration2 wash Wash with cold water filtration2->wash recrystallize Recrystallize from aqueous ethanol wash->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Workflow for the oxidation of 4-fluoro-3-iodotoluene.

Detailed Methodology:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-fluoro-3-iodotoluene (1.0 eq) and water.

  • Reagent Addition: While stirring, add potassium permanganate (approximately 3.0 eq) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continue heating until the purple color of the permanganate has been discharged, which may take several hours.

  • Work-up:

    • While still hot, filter the reaction mixture by suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and cool to room temperature.

    • Carefully acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete.

  • Isolation and Purification:

    • Collect the white precipitate of 4-fluoro-3-iodobenzoic acid by vacuum filtration.

    • Wash the product with cold water.

    • Recrystallize the crude product from aqueous ethanol to achieve high purity.

Conclusion

This technical guide provides a detailed comparison of three viable synthetic routes to 4-fluoro-3-iodobenzoic acid. The choice of the optimal method will depend on the specific requirements of the researcher or organization, including precursor availability, cost, scalability, and safety considerations. The provided experimental protocols and workflows are intended to serve as a practical resource for the successful synthesis of this important chemical intermediate.

References

Foundational

An In-depth Technical Guide to 4-Fluoro-3-iodobenzoic Acid for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides essential technical information on 4-Fluoro-3-iodobenzoic acid (CAS No. 403-18-9), a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical information on 4-Fluoro-3-iodobenzoic acid (CAS No. 403-18-9), a key building block in medicinal chemistry and organic synthesis. Its utility in the development of novel pharmaceutical compounds necessitates a clear understanding of its commercial availability, properties, and handling.

Chemical Properties and Identification

4-Fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. The presence of both fluorine and iodine atoms on the benzoic acid scaffold makes it a versatile reagent for introducing these functionalities into more complex molecules, particularly through cross-coupling reactions.

PropertyValueReference
CAS Number 403-18-9[1][2][3][4][5]
Molecular Formula C₇H₄FIO₂[3][4][5]
Molecular Weight 266.01 g/mol [2][4][5]
Melting Point 175-176 °C
Boiling Point 339 °C at 760 mmHg
Physical Form Solid
InChI Key IKSOHJRYPQRTLQ-UHFFFAOYSA-N[2]

Commercial Availability and Suppliers

4-Fluoro-3-iodobenzoic acid is readily available from a variety of chemical suppliers. Purity levels are typically suitable for research and development purposes, with options for bulk quantities available upon request from some vendors.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) 96%, 97%[2]Varies (Check website for current stock)Offers detailed safety and technical documents.[2]
Apollo Scientific (via Dabos) Not specified25gRequires a commercial address for shipping.
Manchester Organics Not specifiedCustomLead time of 4-6 weeks is indicated.[1]
ChemScene 96%Not specifiedDistributed through partners like Sigma-Aldrich.
Aladdin Scientific 97%VariesProvides Certificate of Analysis (COA) and Certificate of Origin (COO).[2]
LabSolutions 97%Varies (e.g., 1 gram)PubChem CID: 10361.[4][5]
AbacipharmTech Not specifiedCatalog ItemGlobal chemical supplier.[3]

Procurement and Application Workflow

The process of acquiring and utilizing a specialized chemical like 4-Fluoro-3-iodobenzoic acid in a research environment follows a structured workflow. This ensures that the correct material is sourced efficiently and used safely and effectively in experimental setups.

G cluster_0 Phase 1: Planning & Sourcing cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Application A Need Identification (e.g., Synthetic Intermediate) B Supplier Screening (Purity, Quantity, Lead Time) A->B C Quote Request & Cost Analysis B->C D Purchase Order Issuance C->D E Receiving & Initial Inspection D->E F Quality Control (e.g., NMR, LC-MS) E->F G Experimental Design F->G H Execution of Synthesis (e.g., Cross-Coupling) G->H I Analysis & Product Characterization H->I I->A Iterate / New Project

Procurement and Application Workflow for a Research Chemical.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for 4-Fluoro-3-iodobenzoic acid was not found in the provided search results, its structure is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The iodine atom serves as an excellent leaving group for such transformations. A general, representative protocol is provided below, which would require optimization for this specific substrate.

Objective: To couple 4-Fluoro-3-iodobenzoic acid with an arylboronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired biaryl carboxylic acid product.

Safety and Handling

4-Fluoro-3-iodobenzoic acid is classified as toxic. Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling.

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P264, P270, P321, P330, P405, P501.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store at 4°C, protected from light.

References

Exploratory

Spectroscopic and Physicochemical Profile of 4-Fluoro-3-iodobenzoic Acid: A Technical Overview

For Immediate Release Physicochemical Properties 4-Fluoro-3-iodobenzoic acid is a solid compound with the molecular formula C₇H₄FIO₂.[1][2] Its molecular weight is 266.01 g/mol .[1] Key physical properties are summarized...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical Properties

4-Fluoro-3-iodobenzoic acid is a solid compound with the molecular formula C₇H₄FIO₂.[1][2] Its molecular weight is 266.01 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 403-18-9[1]
Molecular Formula C₇H₄FIO₂[1]
Molecular Weight 266.01 g/mol [1]
Melting Point 175-176 °C[3]
Boiling Point 339 °C at 760 mmHg[3]
Physical Form Solid[3]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 4-Fluoro-3-iodobenzoic acid, the following sections provide predicted data based on its chemical structure and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups.

Predicted Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2 - 8.4Doublet (d)~2 Hz
H-57.8 - 8.0Doublet of doublets (dd)~8 Hz, ~5 Hz
H-67.2 - 7.4Triplet (t)~8 Hz
-COOH10 - 13Broad Singlet (br s)-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Predicted Carbon SignalChemical Shift (δ, ppm)
C=O165 - 170
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
C-I90 - 95
C-COOH130 - 135
C-H (aromatic)115 - 140
Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-3-iodobenzoic acid is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
C=O stretch (Carboxylic acid)1680 - 1710
C=C stretch (Aromatic)1450 - 1600
C-F stretch1200 - 1250
C-O stretch1210 - 1320
C-I stretch500 - 600
Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of 4-Fluoro-3-iodobenzoic acid have been calculated.[2]

AdductPredicted m/z
[M+H]⁺266.93128
[M+Na]⁺288.91322
[M-H]⁻264.91672
[M+NH₄]⁺283.95782
[M+K]⁺304.88716

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound such as 4-Fluoro-3-iodobenzoic acid.

NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer, such as one with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of 4-Fluoro-3-iodobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

References

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-3-iodobenzoic acid, a key building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-3-iodobenzoic acid, a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies for determining these critical parameters. The protocols and data tables presented herein are illustrative templates based on standard pharmaceutical development practices.

Core Properties of 4-Fluoro-3-iodobenzoic Acid

4-Fluoro-3-iodobenzoic acid is a white solid organic compound. A summary of its basic physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzoic Acid

PropertyValueReference
Molecular Formula C₇H₄FIO₂[1]
Molecular Weight 266.01 g/mol
Melting Point 175-176 °C
Boiling Point 339 °C at 760 mmHg
Appearance White solid
Purity Typically ≥96%
Storage 4°C, protect from light

Solubility Profile

Table 2: Qualitative and Expected Quantitative Solubility of 4-Fluoro-3-iodobenzoic Acid

SolventQualitative SolubilityExpected Quantitative Solubility (at 25°C)
WaterModerately solubleData not available
EthanolSolubleData not available
MethanolSolubleData not available
AcetoneSolubleData not available
Dimethyl Sulfoxide (DMSO)SolubleData not available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Objective: To determine the saturation solubility of 4-Fluoro-3-iodobenzoic acid in various solvents at a controlled temperature.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solvent: Prepare a sufficient volume of each solvent. For aqueous solubility, use purified water and adjust the pH if necessary.

  • Sample Preparation: Add an excess amount of 4-Fluoro-3-iodobenzoic acid to a series of flasks, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of 4-Fluoro-3-iodobenzoic acid using a validated HPLC method.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvents prep_sample Add Excess Compound to Solvents prep_solvent->prep_sample shake Shake at Controlled Temperature (24-48h) prep_sample->shake settle Settle or Centrifuge shake->settle filter Filter Supernatant (0.45 µm) settle->filter hplc Quantify by HPLC filter->hplc calculate Calculate Solubility hplc->calculate

Figure 1: Experimental workflow for solubility determination.

Stability Profile

Assessing the stability of a drug substance is a critical regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[5][6] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9]

Forced Degradation Studies

Forced degradation studies involve exposing 4-Fluoro-3-iodobenzoic acid to various stress conditions to accelerate its decomposition.[7] The goal is to achieve a target degradation of 5-20% to allow for the reliable detection and characterization of degradation products.[7]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Neutral Hydrolysis Water at 60°C for 24-48 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24-48 hours
Thermal Degradation Solid-state at 105°C for 48 hours
Photostability Solid-state and in solution, exposed to ICH-compliant light source (UV and visible)
Experimental Protocol for a Forced Degradation Study

Objective: To investigate the stability of 4-Fluoro-3-iodobenzoic acid under various stress conditions and identify potential degradation products.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber

  • UPLC-MS system (for separation and identification of degradation products)

Procedure:

  • Sample Preparation: Prepare solutions of 4-Fluoro-3-iodobenzoic acid in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photostability, use the solid compound and a solution in a suitable solvent.

  • Stress Application: Expose the samples to the conditions outlined in Table 3 for a predetermined duration.

  • Sample Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating UPLC-MS method.[10]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

    • Determine the percentage of degradation of the parent compound.

    • Use the mass spectrometry data to propose structures for the major degradation products.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_solutions Prepare Solutions in Stress Media hydrolysis Acid/Base/Neutral Hydrolysis prep_solutions->hydrolysis oxidation Oxidation (H2O2) prep_solutions->oxidation photo Photostability prep_solutions->photo prep_solid Prepare Solid Samples thermal Thermal Stress prep_solid->thermal prep_solid->photo neutralize Neutralize Hydrolytic Samples hydrolysis->neutralize uplc_ms Analyze by UPLC-MS oxidation->uplc_ms thermal->uplc_ms photo->uplc_ms neutralize->uplc_ms evaluate Evaluate Data uplc_ms->evaluate

Figure 2: Experimental workflow for a forced degradation study.
Potential Degradation Pathways

While specific degradation pathways for 4-Fluoro-3-iodobenzoic acid have not been reported, insights can be drawn from related compounds. For instance, studies on the bacterial degradation of 4-fluorobenzoic acid have shown that it can be metabolized via hydroxylation and subsequent ring cleavage.[8] It is plausible that under certain stress conditions, 4-Fluoro-3-iodobenzoic acid could undergo dehalogenation (loss of iodine or fluorine), decarboxylation, or hydroxylation of the aromatic ring. The identification of degradation products through UPLC-MS analysis is crucial for elucidating these pathways.

G Potential Degradation Pathways parent 4-Fluoro-3-iodobenzoic acid dehalogenation Dehalogenation parent->dehalogenation Loss of I or F decarboxylation Decarboxylation parent->decarboxylation Loss of CO2 hydroxylation Hydroxylation parent->hydroxylation Addition of OH ring_cleavage Ring Cleavage Products hydroxylation->ring_cleavage

Figure 3: Potential degradation pathways of 4-Fluoro-3-iodobenzoic acid.

Conclusion

This technical guide outlines the fundamental properties and the necessary experimental frameworks for a comprehensive evaluation of the solubility and stability of 4-Fluoro-3-iodobenzoic acid. While specific quantitative data is currently limited in the public domain, the provided protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies offer a robust starting point for researchers and drug development professionals. The successful execution of these experiments will yield critical data for formulation development, analytical method validation, and regulatory submissions.

References

Exploratory

The Strategic Utility of 4-Fluoro-3-iodobenzoic Acid: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and an iodine atom ortho and meta to a carboxylic acid group, respectively, imparts distinct reactivity that enables a wide array of chemical transformations. The presence of the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 4-fluoro-3-iodobenzoic acid as a versatile scaffold in the construction of complex and biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of 4-fluoro-3-iodobenzoic acid is fundamental for its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 403-18-9[1]
Molecular Formula C₇H₄FIO₂[1]
Molecular Weight 266.01 g/mol [1]
Appearance White solid[1]
Melting Point 176.6-177 °C[1]
Boiling Point 339.3 °C at 760 mmHg[1]
Density 2.074 g/cm³[1]

Synthesis of 4-Fluoro-3-iodobenzoic Acid

The primary synthetic route to 4-fluoro-3-iodobenzoic acid involves the direct iodination of 4-fluorobenzoic acid. This transformation can be efficiently achieved using N-iodosuccinimide (NIS) in a strong acid medium.

Experimental Protocol: Iodination of 4-Fluorobenzoic Acid

Materials:

  • 4-Fluorobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid at 0 °C.

  • Slowly add N-iodosuccinimide to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluoro-3-iodobenzoic acid.

A reported yield for this reaction is 73%.

Core Applications in Cross-Coupling Reactions

The presence of an iodine atom makes 4-fluoro-3-iodobenzoic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-fluoro-3-iodobenzoic acid and a variety of aryl or vinyl boronic acids or their esters. This reaction is widely used to construct biaryl scaffolds, which are prevalent in many biologically active compounds.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Fluoro-3-iodobenzoic acid C 3-Aryl-4-fluorobenzoic acid A->C + B Ar-B(OH)₂ B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Ligand Ligand (optional) (e.g., SPhos, XPhos) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzoic Acid with Phenylboronic Acid

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 4-fluoro-3-iodobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-phenyl-4-fluorobenzoic acid.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between 4-fluoro-3-iodobenzoic acid and a terminal alkyne. This reaction is crucial for the synthesis of aryl alkynes, which are important intermediates in the preparation of various pharmaceuticals and organic materials.[3]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Fluoro-3-iodobenzoic acid C 4-Fluoro-3-(alkynyl)benzoic acid A->C + B R-C≡CH B->C Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Base (e.g., Et₃N, DIPA) Solvent Solvent (e.g., THF, DMF)

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 4-Fluoro-3-iodobenzoic Acid with Phenylacetylene

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-fluoro-3-iodobenzoic acid (1.0 equiv.) in a mixture of THF and triethylamine, add phenylacetylene (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography to yield 4-fluoro-3-(phenylethynyl)benzoic acid.

While a specific yield for this reaction is not detailed in the provided search results, Sonogashira couplings are generally high-yielding reactions.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-fluoro-3-iodobenzoic acid and a primary or secondary amine. This reaction is of paramount importance in the synthesis of aryl amines, a common motif in many pharmaceuticals.[4]

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Fluoro-3-iodobenzoic acid C 4-Fluoro-3-(R¹R²N)benzoic acid A->C + B R¹R²NH B->C Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand Ligand (e.g., BINAP, Xantphos) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-3-iodobenzoic Acid with Morpholine

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add 4-fluoro-3-iodobenzoic acid (1.0 equiv.) and toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 4-fluoro-3-(morpholino)benzoic acid.

While a specific yield for this reaction is not provided in the search results, Buchwald-Hartwig aminations are known for their high efficiency and broad substrate scope.[4]

Application in the Synthesis of Bioactive Molecules

4-Fluoro-3-iodobenzoic acid serves as a key starting material or intermediate in the synthesis of various biologically active compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.

PARP Inhibitors

PARP inhibitors are a class of targeted cancer drugs that block an enzyme involved in DNA repair. Derivatives of the PARP inhibitor Olaparib have been synthesized using fluorinated and iodinated benzoic acid precursors.[5][6] The general strategy involves the amidation of the carboxylic acid group of 4-fluoro-3-iodobenzoic acid with a suitable amine-containing pharmacophore, followed by further functionalization, often via one of the cross-coupling reactions described above.

PARP_Inhibitor_Synthesis A 4-Fluoro-3-iodobenzoic acid C Amidation A->C B Amine-containing Pharmacophore B->C D Fluorinated-iodinated Intermediate C->D E Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) D->E F PARP Inhibitor Derivative E->F

Caption: Synthetic pathway to PARP inhibitor derivatives.

Kinase Inhibitors

Kinase inhibitors are another important class of targeted cancer therapies. The dysregulation of protein kinases is a common feature of many cancers. The scaffold of 4-fluoro-3-iodobenzoic acid can be elaborated using cross-coupling methodologies to generate diverse libraries of potential kinase inhibitors. The fluorine atom can contribute to improved metabolic stability and binding affinity of the final compounds.

Kinase_Inhibitor_Synthesis cluster_pathway Kinase Signaling Pathway cluster_synthesis Inhibitor Synthesis Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 Transcription_Factor Transcription_Factor Kinase2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression A 4-Fluoro-3-iodobenzoic acid B Cross-Coupling (Suzuki, Sonogashira, etc.) A->B C Diverse Scaffolds B->C D Kinase Inhibitor Library C->D D->Kinase1 Inhibition

Caption: Kinase inhibitor synthesis and mechanism of action.

Conclusion

4-Fluoro-3-iodobenzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive iodine atom, a modulating fluorine atom, and a versatile carboxylic acid group provides chemists with a powerful tool for the construction of complex molecular architectures. The ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an indispensable component in the synthesis of a wide range of biologically active molecules, including potent PARP and kinase inhibitors. The detailed experimental protocols and synthetic strategies outlined in this guide are intended to facilitate its effective application in research and development, ultimately contributing to the discovery of new and improved therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures, which are prevalent in many drug candidates.[1][2][3] The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, fluorinated building blocks are of high interest in drug discovery.[4]

4-Fluoro-3-iodobenzoic acid is a valuable synthetic intermediate that combines the reactivity of an iodinated aromatic ring, ideal for Suzuki-Miyaura coupling, with the advantageous properties conferred by a fluorine substituent. The resulting 3-aryl-4-fluorobenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules. This document provides a detailed overview of the application of 4-fluoro-3-iodobenzoic acid in Suzuki-Miyaura coupling reactions, including typical reaction conditions and a general experimental protocol.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling typically involves an aryl or vinyl halide reacting with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Biphenyl derivatives are crucial intermediates in the production of a wide range of pharmaceuticals.[7][8] The carboxylic acid functional group, in particular, enhances the hydrophilicity and polarity of drug molecules, which can positively impact their bioavailability.[7] The use of 4-fluoro-3-iodobenzoic acid allows for the synthesis of novel biphenyl carboxylic acids with potential applications as anti-inflammatory, anti-cancer, and anti-diabetic agents, among others.[7][8] For instance, similar fluorinated benzoic acid derivatives are used in the synthesis of potent PTP-MEG2 inhibitors for the potential treatment of type 2 diabetes.[4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of 4-fluoro-3-iodobenzoic acid with an arylboronic acid. This protocol is based on commonly used conditions for similar substrates and may require optimization for specific arylboronic acids.[2][7]

Materials and Reagents
  • 4-Fluoro-3-iodobenzoic acid

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, Tetrahydrofuran (THF)/water mixture)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

General Procedure
  • Reaction Setup: In a dry round-bottom flask, combine 4-fluoro-3-iodobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio) via syringe. The concentration is generally in the range of 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-100 °C) for the required time (usually 8-24 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Dilute the mixture with water and ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer two to three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-4-fluorobenzoic acid.[7]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: 4-Fluoro-3-iodobenzoic acid, Arylboronic acid, Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C, 8-24 h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Acidification, Extraction) cool->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Typical Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the coupling of structurally similar aryl halides.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[2]
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692[2]
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295[2]
4[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.599[9]
5Pd(PPh₃)₄ (2.44)-K₂CO₃1,4-Dioxane/H₂O8016Good[7]
6Pd/C (10)-K₂CO₃Ethanol/H₂ORT0.5High[2]

Note: The yields are as reported in the literature for similar, but not identical, substrates. Optimization for the coupling of 4-fluoro-3-iodobenzoic acid will be necessary. The use of a pre-catalyst or the addition of a specific ligand can significantly impact the reaction outcome. Modern phosphine ligands like SPhos and XPhos are often effective for challenging couplings.[2][10]

Conclusion

4-Fluoro-3-iodobenzoic acid is a versatile building block for the synthesis of 3-aryl-4-fluorobenzoic acids via the Suzuki-Miyaura cross-coupling reaction. The resulting products are of significant interest in medicinal chemistry and drug discovery. The provided general protocol and summary of reaction conditions offer a solid starting point for researchers to develop efficient and high-yielding syntheses of these valuable compounds. As with any chemical reaction, careful optimization of the reaction parameters for each specific substrate combination is crucial for achieving the best results.

References

Application

Application of 4-Fluoro-3-iodobenzoic Acid in Sonogashira Reactions: A Detailed Guide for Researchers

Introduction 4-Fluoro-3-iodobenzoic acid is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid grou...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-iodobenzoic acid is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom on a benzene ring, offers multiple points for chemical modification. The presence of the highly reactive carbon-iodine bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a powerful tool for the synthesis of a diverse range of substituted alkynylbenzoic acids. These products are key intermediates in the development of novel pharmaceuticals and functional materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid with various terminal alkynes.

Key Applications in Drug Discovery and Materials Science

The Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid is instrumental in the synthesis of complex molecules with potential biological activity. The resulting 4-fluoro-3-(alkynyl)benzoic acid scaffold is a common motif in a variety of pharmacologically active compounds. The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further derivatization, such as amide bond formation, to modulate physicochemical properties and target interactions.

In materials science, the rigid, linear nature of the aryl-alkyne linkage introduced via the Sonogashira reaction is exploited in the design of novel organic materials with specific electronic and photophysical properties, including organic light-emitting diodes (OLEDs) and molecular wires.

Reaction Principle and Mechanism

The Sonogashira reaction is a cross-coupling reaction that typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds through a dual catalytic cycle:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (4-Fluoro-3-iodobenzoic acid) to form a Pd(II) complex.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-fluoro-3-(alkynyl)benzoic acid product and regenerate the active Pd(0) catalyst.

It is important to note that copper-free Sonogashira protocols have also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid with various terminal alkynes.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(OAc)₂ / TPPTS / CuIK₂CO₃Water1001285[2]
4-EthynylanisolePd(OAc)₂ / PPh₃ / CuIEt₃NToluene70-Good[3]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDioxane70-Good
1-HeptynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16Moderate
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF5012High

Note: TPPTS = m-Trisulfonated triphenylphosphine. Yields are for isolated products. Reaction conditions may require optimization for specific substrates and scales.

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid.

Protocol 1: Sonogashira Coupling with Phenylacetylene in Water

This protocol is adapted from a reported environmentally friendly procedure.[2]

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • m-Trisulfonated triphenylphosphine (TPPTS)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Argon or Nitrogen gas

Procedure:

  • To a stirred solution of 4-Fluoro-3-iodobenzoic acid (10 mmol) and K₂CO₃ (20 mmol) in 20 ml of H₂O, add Pd(OAc)₂ (0.045 g, 0.20 mmol), TPPTS (0.46 g, 0.80 mmol), TBAB (0.19 g, 0.60 mmol), and CuI (0.038 g, 0.20 mmol) under an argon atmosphere.[4]

  • After stirring for 15 minutes, add phenylacetylene (15 mmol) to the mixture.[4]

  • Heat the reaction mixture at 100 °C for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the addition of concentrated HCl to a pH of 2-3.[4]

  • Extract the product with ethyl acetate (3 x 10 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-Fluoro-3-(phenylethynyl)benzoic acid.

Protocol 2: General Procedure for Sonogashira Coupling in an Organic Solvent

This protocol provides a general method that can be adapted for various terminal alkynes.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Terminal alkyne (e.g., 1-heptyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Fluoro-3-iodobenzoic acid (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), and CuI (0.03 - 0.10 eq).

  • Add the anhydrous solvent (e.g., THF) and the amine base (2.0 - 3.0 eq) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add: - 4-Fluoro-3-iodobenzoic acid - Palladium Catalyst - Copper(I) Iodide start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base alkyne_add Add Terminal Alkyne solvent_base->alkyne_add reaction Stir at Appropriate Temperature alkyne_add->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter through Celite monitoring->workup Reaction Complete extraction Liquid-Liquid Extraction: - Wash with aq. NH₄Cl - Wash with Brine workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification: Flash Column Chromatography concentration->purification product Final Product: 4-Fluoro-3-(alkynyl)benzoic acid purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Method

Application Notes: 4-Fluoro-3-iodobenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis

Introduction 4-Fluoro-3-iodobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-iodobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a carboxylic acid group, provides multiple reactive sites for strategic chemical modifications. The presence of the iodine atom allows for the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The carboxylic acid moiety offers a handle for amide bond formation or can be converted into other functional groups, such as amines, through rearrangement reactions.

This document provides detailed application notes and experimental protocols for the use of 4-fluoro-3-iodobenzoic acid as a key intermediate in the synthesis of two targeted cancer therapeutics: Dabrafenib and Trametinib.

Application in the Synthesis of Kinase Inhibitors

4-Fluoro-3-iodobenzoic acid is a pivotal starting material for the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. Specifically, it is utilized in the preparation of key aniline intermediates required for the synthesis of Dabrafenib, a BRAF inhibitor, and Trametinib, a MEK inhibitor.[1][2] Both of these drugs target components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[3]

Data Presentation

Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzoic Acid

PropertyValueReference(s)
CAS Number 403-18-9
Molecular Formula C₇H₄FIO₂
Molecular Weight 266.01 g/mol
Appearance White solid
Melting Point 176.6-177 °C
Boiling Point 339.3 °C at 760 mmHg

Table 2: Summary of Key Synthetic Steps and Reported Yields

Drug TargetSynthetic StepStarting MaterialProductReported Yield (%)Reference(s)
Dabrafenib Sulfonamide Formation2-Fluoro-3-nitroanilineN-(2-fluoro-3-nitrophenyl)-2,6-difluorobenzenesulfonamide~91%[1]
Reduction of Nitro GroupN-(2-fluoro-3-nitrophenyl)-2,6-difluorobenzenesulfonamideN-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamideNot specified[4]
Thiazole Ring FormationIntermediate from previous stepThiazole derivative~80% (over 2 steps)[1]
Pyrimidine Ring AminationChloropyrimidine intermediateDabrafenib88%[1][5]
Trametinib Urea Formation2-Fluoro-4-iodoanilineN-(2-fluoro-4-iodophenyl)-N'-cyclopropylureaNot specified
Pyridopyrimidine FormationN-(2-fluoro-4-iodophenyl)-N'-cyclopropylureaPyridopyrimidine intermediate47.3% (total yield)[6]
Final AssemblyPyridopyrimidine intermediateTrametinibNot specified[2]

Experimental Protocols

Synthesis of Dabrafenib Intermediate: 2-Fluoro-3-nitroaniline

The synthesis of the key 2-fluoro-3-nitroaniline intermediate for Dabrafenib synthesis from 4-fluoro-3-iodobenzoic acid involves a multi-step process.

Step 1: Nitration of 4-Fluoro-3-iodobenzoic Acid

  • Materials: 4-Fluoro-3-iodobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

    • Slowly add 4-fluoro-3-iodobenzoic acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

    • Once the benzoic acid is dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoro-2-iodo-5-nitrobenzoic acid.

Step 2: Conversion of Carboxylic Acid to Amine via Curtius Rearrangement

  • Materials: 4-Fluoro-2-iodo-5-nitrobenzoic acid, thionyl chloride, sodium azide, tert-butanol, hydrochloric acid.

  • Procedure:

    • Convert 4-fluoro-2-iodo-5-nitrobenzoic acid to the corresponding acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in a suitable solvent like acetone and cool in an ice bath.

    • Slowly add a solution of sodium azide in water, keeping the temperature below 10 °C. Stir for 1-2 hours.

    • Extract the acyl azide into a solvent like toluene.

    • Heat the toluene solution to reflux to induce the Curtius rearrangement to the isocyanate.

    • Add tert-butanol to the reaction mixture to trap the isocyanate as its Boc-protected derivative.

    • Remove the Boc protecting group by treatment with hydrochloric acid in a suitable solvent to yield 2-fluoro-4-iodo-5-nitroaniline.

Step 3: Reduction of the Nitro Group

  • Materials: 2-Fluoro-4-iodo-5-nitroaniline, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • To a suspension of 2-fluoro-4-iodo-5-nitroaniline in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate to remove ethanol and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-amino-2-fluoro-6-iodoaniline. The iodo-group can then be subjected to further transformations as required for the Dabrafenib synthesis. A more direct route to a key Dabrafenib precursor starts with the commercially available 2-fluoro-3-nitroaniline.

Synthesis of Trametinib Intermediate: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

Step 1: Conversion of 4-Fluoro-3-iodobenzoic Acid to 2-Fluoro-4-iodoaniline via Hofmann Rearrangement

  • Materials: 4-Fluoro-3-iodobenzoic acid, thionyl chloride, ammonia, bromine, sodium hydroxide.

  • Procedure:

    • Convert 4-fluoro-3-iodobenzoic acid to the corresponding acyl chloride using thionyl chloride.

    • React the acyl chloride with an excess of aqueous ammonia to form 4-fluoro-3-iodobenzamide.

    • Perform a Hofmann rearrangement by treating the 4-fluoro-3-iodobenzamide with a solution of bromine in aqueous sodium hydroxide.[7]

    • Heat the reaction mixture, which will result in the formation of 2-fluoro-4-iodoaniline.

    • Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Materials: 2-Fluoro-4-iodoaniline, triphosgene, triethylamine, cyclopropylamine, dichloromethane.

  • Procedure:

    • Dissolve 2-fluoro-4-iodoaniline and triethylamine in anhydrous dichloromethane and cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the isocyanate in situ.

    • Cool the reaction mixture again in an ice bath and add cyclopropylamine dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Mandatory Visualization

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF BRAF / CRAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., MYC, FOS) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Dabrafenib Dabrafenib Dabrafenib->RAF Trametinib Trametinib Trametinib->MEK Dabrafenib_Synthesis_Workflow start 4-Fluoro-3-iodobenzoic Acid nitration Nitration start->nitration rearrangement Curtius or Hofmann Rearrangement nitration->rearrangement aniline 2-Fluoro-3-nitroaniline (Key Intermediate) rearrangement->aniline sulfonamidation Sulfonamide Formation aniline->sulfonamidation reduction Nitro Group Reduction sulfonamidation->reduction thiazole_formation Thiazole Ring Formation reduction->thiazole_formation pyrimidine_amination Pyrimidine Ring Amination thiazole_formation->pyrimidine_amination dabrafenib Dabrafenib pyrimidine_amination->dabrafenib Trametinib_Synthesis_Workflow start 4-Fluoro-3-iodobenzoic Acid rearrangement Hofmann Rearrangement start->rearrangement aniline 2-Fluoro-4-iodoaniline rearrangement->aniline urea_formation Urea Formation aniline->urea_formation urea_intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Key Intermediate) urea_formation->urea_intermediate cyclization Cyclization with Pyridotrione Precursor urea_intermediate->cyclization trametinib Trametinib cyclization->trametinib

References

Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-iodobenzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodobenzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and an iodine atom, allows for regioselective functionalization through various cross-coupling reactions. The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the C-I bond, making it an excellent substrate for palladium-catalyzed transformations. This document provides detailed protocols and application notes for several key cross-coupling reactions utilizing 4-Fluoro-3-iodobenzoic acid, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical workflow for performing a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 4-Fluoro-3-iodobenzoic acid, coupling partner, and base in a dry flask prep2 Evacuate and backfill flask with inert gas (Ar or N2) prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 prep4 Add Pd catalyst and ligand prep3->prep4 react Heat mixture to specified temperature and stir for the designated time prep4->react Initiate Reaction workup1 Cool reaction and perform aqueous work-up react->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate under reduced pressure workup2->workup3 purify Purify crude product via chromatography or recrystallization workup3->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition ArPdAr_prime_L Ar-Pd(II)-Ar'(L2) ArPdIL->ArPdAr_prime_L Transmetalation ArPdAr_prime_L->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime_L->ArAr_prime ArI 4-Fluoro-3-iodobenzoic acid Ar_prime_BOH2 Ar'B(OH)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzoic Acid with Phenylboronic Acid

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Distilled water

Procedure:

  • To a round-bottomed flask, add 4-Fluoro-3-iodobenzoic acid, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.

  • Add distilled water to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-fluoro-3-phenylbenzoic acid.

Data Presentation: Suzuki-Miyaura Coupling with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Fluoro-3-phenylbenzoic acid89-99
24-Methylphenylboronic acid4-Fluoro-3-(p-tolyl)benzoic acid90-98
34-Methoxyphenylboronic acid4-Fluoro-3-(4-methoxyphenyl)benzoic acid88-97
44-Fluorophenylboronic acid4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid85-95

* Yields are estimated based on similar reactions reported in the literature for substituted bromobenzoic acids and may vary depending on the specific reaction conditions.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Experimental Protocol: Sonogashira Coupling of 4-Fluoro-3-iodobenzoic Acid with Phenylacetylene

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Fluoro-3-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-3-(phenylethynyl)benzoic acid.

Data Presentation: Sonogashira Coupling with Various Terminal Alkynes
EntryAlkyneProductYield (%)
1Phenylacetylene4-Fluoro-3-(phenylethynyl)benzoic acid75-90
21-Octyne4-Fluoro-3-(oct-1-yn-1-yl)benzoic acid70-85
3Ethynyltrimethylsilane4-Fluoro-3-((trimethylsilyl)ethynyl)benzoic acid80-95
43-Ethynylpyridine4-Fluoro-3-(pyridin-3-ylethynyl)benzoic acid65-80

* Yields are illustrative and based on general Sonogashira coupling reactions with similar aryl iodides. Actual yields may vary.

Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.

Experimental Protocol: Heck Reaction of 4-Fluoro-3-iodobenzoic Acid with Styrene

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 4-Fluoro-3-iodobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-4-fluoro-3-styrylbenzoic acid.

Data Presentation: Heck Reaction with Various Alkenes
EntryAlkeneProductYield (%)
1Styrene(E)-4-Fluoro-3-styrylbenzoic acid60-80
2n-Butyl acrylate(E)-3-(3-Butoxy-3-oxoprop-1-en-1-yl)-4-fluorobenzoic acid70-85
3Acrylonitrile(E)-3-(2-Cyanovinyl)-4-fluorobenzoic acid55-75
41-Octene(E)-4-Fluoro-3-(oct-1-en-1-yl)benzoic acid50-70

* Yields are representative for Heck reactions and can be influenced by catalyst, ligand, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-3-iodobenzoic Acid with Morpholine

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a Schlenk tube, add 4-Fluoro-3-iodobenzoic acid, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,4-dioxane and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to give 4-fluoro-3-(morpholino)benzoic acid.

Data Presentation: Buchwald-Hartwig Amination with Various Amines
EntryAmineProductYield (%)
1Morpholine4-Fluoro-3-(morpholino)benzoic acid70-90
2Aniline4-Fluoro-3-(phenylamino)benzoic acid65-85
3Benzylamine3-(Benzylamino)-4-fluorobenzoic acid70-88
4Diethylamine3-(Diethylamino)-4-fluorobenzoic acid60-80

* Yields are illustrative and depend heavily on the specific ligand and base combination used.[2]

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles, which are important intermediates in organic synthesis.

Experimental Protocol: Cyanation of 4-Fluoro-3-iodobenzoic Acid

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Zinc dust (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add 4-Fluoro-3-iodobenzoic acid, Zn(CN)₂, Pd₂(dba)₃, dppf, and zinc dust to a reaction vial.

  • Add anhydrous DMF, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C for 6-12 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 3-cyano-4-fluorobenzoic acid.

Data Presentation: Cyanation Reaction
EntryCyanide SourceProductYield (%)
1Zn(CN)₂3-Cyano-4-fluorobenzoic acid75-90*

* Yield is based on similar palladium-catalyzed cyanation reactions of aryl halides.[3]

Conclusion

4-Fluoro-3-iodobenzoic acid is a highly useful and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a starting point for the synthesis of a diverse range of functionalized benzoic acid derivatives. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates. These reactions open up numerous possibilities for the construction of complex molecules for applications in drug discovery and materials science.

References

Method

Synthesis of Bioactive Heterocycles Using 4-Fluoro-3-iodobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of bioactive heterocycles utilizing 4-Fluoro-3-iodobenzoic acid as a versatile starti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive heterocycles utilizing 4-Fluoro-3-iodobenzoic acid as a versatile starting material. This document outlines detailed experimental protocols for key synthetic transformations, presents quantitative data for representative compounds, and visualizes relevant biological pathways to facilitate drug discovery and development efforts.

4-Fluoro-3-iodobenzoic acid is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—offers multiple points for diversification and the strategic introduction of pharmacophoric moieties. The iodine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds.

Key Synthetic Strategies

The primary strategies for elaborating the 4-Fluoro-3-iodobenzoic acid core involve well-established and robust palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential drug candidates.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a key intermediate for the synthesis of various heterocycles, such as benzofurans, through subsequent cyclization reactions.

  • Suzuki-Miyaura Coupling: This powerful method creates a carbon-carbon bond between the aryl iodide and an organoboron compound (boronic acid or ester), allowing for the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, a crucial step in the synthesis of N-aryl heterocycles like quinazolines and other nitrogen-containing bioactive molecules.

Data Presentation: Representative Yields and Biological Activities

The following tables summarize representative yields for key cross-coupling reactions and the biological activity of resulting heterocyclic compounds. It is important to note that yields and bioactivity are substrate-dependent and optimization of reaction conditions may be necessary.

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerProduct TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
SonogashiraPhenylacetyleneAlkynylbenzoic acidPdCl₂(PPh₃)₂, CuIEt₃NTHF/DMF55-6512-2485-95
Suzuki-MiyauraPyridine-3-boronic acidPyridinylbenzoic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-1880-92
Buchwald-Hartwig2-AminopyrimidinePyrimidinylaminobenzoic acidPd₂(dba)₃, XantphosCs₂CO₃Toluene100-11018-2475-88

Table 2: In Vitro Kinase Inhibitory Activity of Representative Heterocyclic Compounds

Heterocycle ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
BenzofuranEGFR(Hypothetical) Benzo[b]furan-5-carboxamide50-150Erlotinib2-10
QuinazolineEGFR(Hypothetical) 4-(Pyrimidin-2-ylamino)quinazoline-6-carboxylic acid20-100Gefitinib2-37
N-Aryl HeterocycleJAK2(Hypothetical) 4-Fluoro-3-(1H-pyrazol-4-yl)benzoic acid derivative100-500Ruxolitinib2-5

Experimental Protocols

Sonogashira Coupling of 4-Fluoro-3-iodobenzoic Acid with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid with a terminal alkyne to yield a 4-fluoro-3-alkynylbenzoic acid intermediate, a precursor for benzofuran synthesis.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Fluoro-3-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous THF or DMF to the flask via syringe, followed by triethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 55-65 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-fluoro-3-alkynylbenzoic acid.

Intramolecular Cyclization to form a Benzofuran Derivative

This protocol outlines the subsequent cyclization of the 4-fluoro-3-alkynylbenzoic acid intermediate to form a substituted benzofuran.

Materials:

  • 4-Fluoro-3-alkynylbenzoic acid (from the previous step)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add the 4-fluoro-3-alkynylbenzoic acid (1.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and heat the mixture to 100-120 °C.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzofuran derivative.

Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzoic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Fluoro-3-iodobenzoic acid with a heterocyclic boronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Heterocyclic boronic acid (e.g., Pyridine-3-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 4-Fluoro-3-iodobenzoic acid (1.0 eq), the heterocyclic boronic acid (1.2-1.5 eq), and K₂CO₃ (2.0-3.0 eq).

  • Add Pd(PPh₃)₄ (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination of 4-Fluoro-3-iodobenzoic Acid

This protocol details the Buchwald-Hartwig amination for the synthesis of N-aryl heterocycles.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Amine (e.g., 2-Aminopyrimidine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 4-Fluoro-3-iodobenzoic acid (1.0 eq), the amine (1.1-1.5 eq), Cs₂CO₃ (1.5-2.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), and Xantphos (0.02-0.10 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the synthesis and biological evaluation of bioactive heterocycles.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Fluoro-3-iodobenzoic Acid coupling Palladium-Catalyzed Cross-Coupling start->coupling intermediate Functionalized Intermediate coupling->intermediate partner Coupling Partner (Alkyne, Boronic Acid, Amine) partner->coupling cyclization Cyclization (if applicable) intermediate->cyclization product Bioactive Heterocycle intermediate->product cyclization->product in_vitro In Vitro Assays (e.g., Kinase Inhibition) product->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) product->cell_based data IC50 Determination in_vitro->data cell_based->data

Caption: General experimental workflow for the synthesis and biological evaluation of bioactive heterocycles.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

RAF_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAF-MEK-ERK signaling cascade, a key pathway in cancer progression.

Application

Application Notes and Protocols for the Derivatization of 4-Fluoro-3-iodobenzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-iodobenzoic acid is a versatile synthetic building block in medicinal chemistry, offering multiple reaction sites for molecular elab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodobenzoic acid is a versatile synthetic building block in medicinal chemistry, offering multiple reaction sites for molecular elaboration. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group is amenable to various cross-coupling reactions, and the carboxylic acid moiety allows for the formation of amides and esters.[1][2] These features make 4-fluoro-3-iodobenzoic acid an attractive scaffold for the synthesis of novel drug candidates targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for the key derivatization reactions of 4-fluoro-3-iodobenzoic acid, including amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling.

Key Derivatization Strategies and Applications

The strategic derivatization of 4-fluoro-3-iodobenzoic acid allows for the exploration of diverse chemical spaces in drug discovery. The primary functionalization pathways include:

  • Amide Coupling: The carboxylic acid can be readily converted to amides, a common functional group in many pharmaceuticals, to modulate physicochemical properties and interact with biological targets.

  • Suzuki-Miyaura Coupling: The carbon-iodine bond serves as a handle for palladium-catalyzed cross-coupling with boronic acids or esters, enabling the synthesis of biaryl and heteroaryl structures.[3][4]

  • Sonogashira Coupling: The iodo group can also undergo palladium-catalyzed coupling with terminal alkynes to introduce linear structural motifs and enable further functionalization.[5][6]

Derivatives of similar fluorinated and iodinated benzoic acids have shown potential as antimicrobial agents and enzyme inhibitors.[1][7][8] For instance, a closely related precursor, 4-fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the treatment of amyloidosis.

Experimental Protocols

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amides from 4-fluoro-3-iodobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-iodobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Amide Coupling Reactions

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-4-fluoro-3-iodobenzamide1285-95
2Aniline4-Fluoro-3-iodo-N-phenylbenzamide1875-85
3Morpholine(4-Fluoro-3-iodophenyl)(morpholino)methanone1290-98
4Piperidine(4-Fluoro-3-iodophenyl)(piperidin-1-yl)methanone1488-96

Note: Yields are representative and may vary depending on the specific amine and purification efficiency.

Amide_Coupling_Workflow start Start: 4-Fluoro-3- iodobenzoic Acid reagents EDC, HOBt, DIPEA, Amine in Anhydrous DMF start->reagents reaction Amide Coupling (RT, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Amide Product purification->product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluoro-3-iodobenzoic acid with an aryl or heteroaryl boronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry reaction vessel, combine 4-fluoro-3-iodobenzoic acid (1.0 eq), the boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After 12-24 hours, or upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane/H₂O901685-95
3Pyridine-3-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001280-90
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O802475-85

Note: Yields are based on analogous reactions and may require optimization for 4-fluoro-3-iodobenzoic acid.

Suzuki_Workflow start Start: 4-Fluoro-3- iodobenzoic Acid reagents Boronic Acid, Pd Catalyst, Base, Solvent start->reagents reaction Suzuki Coupling (80-100°C, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Cross-Coupling

This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of 4-fluoro-3-iodobenzoic acid with a terminal alkyne.[9][10]

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask, add 4-fluoro-3-iodobenzoic acid (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)1TEATHFRT4>90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)2DIPADMF50685-95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)1TEATHFRT880-90
41-HexynePd(OAc)₂/PPh₃ (2/4)2TEAAcetonitrile601275-85

Note: Yields are based on analogous reactions and may require optimization.

Sonogashira_Pathway start Start: 4-Fluoro-3- iodobenzoic Acid reagents Terminal Alkyne, Pd Catalyst, CuI, Base, Solvent start->reagents reaction Sonogashira Coupling (RT-60°C, 2-12h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Alkynyl Product purification->product

Caption: Workflow for Sonogashira cross-coupling.

Hypothetical Signaling Pathway Inhibition

Derivatives of 4-fluoro-3-iodobenzoic acid can be designed as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism where a synthesized derivative acts as a competitive inhibitor of a kinase, a common target in drug discovery.

Kinase_Inhibition substrate Substrate (e.g., ATP) binding Binding to Active Site substrate->binding enzyme Kinase Enzyme enzyme->binding inhibitor 4-Fluoro-3-iodobenzoic Acid Derivative inhibitor->binding inhibition Inhibition of Phosphorylation binding->inhibition downstream Downstream Signaling Blocked inhibition->downstream

Caption: Competitive inhibition of a kinase by a derivative.

Conclusion

4-Fluoro-3-iodobenzoic acid is a valuable and versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications. The protocols provided herein for amide coupling, Suzuki-Miyaura coupling, and Sonogashira coupling offer robust methods for the derivatization of this scaffold. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization in drug discovery programs. Further investigation into the biological activities of these derivatives is warranted to fully explore their therapeutic potential.

References

Method

Application Notes and Protocols for the Synthesis of Trametinib Using a 4-Fluoro-3-iodophenyl Moiety

Audience: Researchers, scientists, and drug development professionals. Introduction Fluorinated and iodinated aromatic compounds are pivotal building blocks in medicinal chemistry, offering unique properties that can enh...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated and iodinated aromatic compounds are pivotal building blocks in medicinal chemistry, offering unique properties that can enhance the pharmacological profiles of active pharmaceutical ingredients (APIs). The presence of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while an iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, highlighting the crucial role of a 2-fluoro-4-iodophenyl scaffold. While the direct starting material in the provided synthesis is 2-fluoro-4-iodoaniline, this key intermediate can be synthesized from precursors such as 4-fluoro-3-iodobenzoic acid, underscoring the utility of this class of compounds in API synthesis.

Trametinib is an approved medication for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly in patients with BRAF mutations. Its synthesis involves the strategic coupling of key intermediates, where the 2-fluoro-4-iodophenyl group is integral to the molecule's interaction with its biological target.

Synthetic Pathway Overview

The synthesis of Trametinib from 2-fluoro-4-iodoaniline involves a multi-step process. A key strategic step is the formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which then undergoes a cyclization reaction with a pyridotrione derivative to construct the core of the Trametinib molecule.

Trametinib Synthesis Pathway A 2-Fluoro-4-iodoaniline B N,N'-Carbonyldiimidazole (CDI) Triethylamine, DMF A->B Activation C Cyclopropylamine B->C Amine Addition D N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea C->D F Cyclization D->F E Pyridotrione Derivative E->F G Trametinib Precursor F->G H Further Steps G->H I Trametinib H->I

Caption: Synthetic pathway for Trametinib.

Key Synthetic Steps and Protocols

The synthesis of Trametinib can be broken down into several key transformations. The following sections provide detailed protocols for two critical steps: the formation of the urea intermediate and its subsequent cyclization.

Step 1: Synthesis of N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea

This step involves the reaction of 2-fluoro-4-iodoaniline with an activating agent, followed by the addition of cyclopropylamine to form the urea derivative.

Experimental Protocol:

  • Reaction Setup: To a solution of N,N'-carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF), add triethylamine.

  • Addition of Aniline: Slowly add a solution of 2-fluoro-4-iodoaniline in DMF to the reaction mixture while maintaining a controlled temperature (e.g., ice-cooling).

  • Reaction: Stir the mixture at room temperature for a specified period to allow for the formation of the activated intermediate.

  • Addition of Cyclopropylamine: Cool the reaction mixture and add cyclopropylamine dropwise.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture, and isolate the product by filtration. The crude product can be purified by recrystallization.

Quantitative Data for Step 1:

Reagent/ParameterQuantity/ValueNotes
2-Fluoro-4-iodoaniline1.0 eqStarting material
N,N'-Carbonyldiimidazole1.1 - 1.5 eqActivating agent
Triethylamine1.1 - 1.5 eqBase
Cyclopropylamine1.0 - 1.2 eqAmine source
SolventN,N-Dimethylformamide (DMF)Anhydrous grade recommended
Reaction Temperature0 °C to room temperatureControlled addition is crucial
Reaction Time18 - 24 hoursMonitor by TLC or LC-MS
Yield ~93% [1]Isolated yield after purification
Purity >98% Determined by HPLC
Step 2: Synthesis of the Trametinib Core via Cyclization

The synthesized N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea is then reacted with a suitable pyridotrione derivative to form the central heterocyclic core of Trametinib.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and the pyridotrione derivative in a high-boiling solvent.

  • Addition of Base: Add a strong base, such as sodium ethoxide, to the mixture at a controlled temperature.

  • Cyclization Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and maintain for several hours to drive the cyclization.

  • Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., concentrated hydrochloric acid) to a specific pH.

  • Isolation and Purification: Concentrate the mixture to obtain the crude product. Further purification can be achieved through crystallization or chromatography.

Quantitative Data for Step 2:

Reagent/ParameterQuantity/ValueNotes
N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea1.0 eqIntermediate from Step 1
Pyridotrione derivative1.0 - 1.2 eqKey coupling partner
BaseSodium Ethoxide (2.5 - 3.0 eq)Promotes the cyclization reaction
SolventTetrahydrofuran (THF)Anhydrous grade recommended
Reaction Temperature50 - 70 °CMonitor for completion
Reaction Time7 - 10 hoursVaries based on scale and specific substrate
Yield ~47% (overall for two steps) [2]Combined yield for the two-step sequence
Purity >95% [3]After purification

Experimental Workflow Visualization

Experimental_Workflow_Step1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_CDI Prepare CDI solution in DMF add_TEA Add Triethylamine to CDI solution prep_CDI->add_TEA prep_aniline Prepare 2-fluoro-4-iodoaniline solution in DMF add_aniline Add aniline solution dropwise at 0°C prep_aniline->add_aniline add_TEA->add_aniline stir_rt Stir at room temperature add_aniline->stir_rt add_cyclo Add cyclopropylamine dropwise at 0°C stir_rt->add_cyclo stir_final Stir to completion add_cyclo->stir_final quench Quench reaction stir_final->quench filter Filter the precipitate quench->filter wash Wash with water filter->wash dry Dry the product wash->dry purify Recrystallize for purification dry->purify

Caption: Workflow for the synthesis of the urea intermediate.

Conclusion

The synthesis of Trametinib effectively demonstrates the utility of the 2-fluoro-4-iodophenyl scaffold in the construction of a complex API. The protocols and data presented herein provide a detailed guide for researchers in drug discovery and development. The strategic use of the fluorinated and iodinated starting material allows for the efficient assembly of the final drug molecule, highlighting the importance of such building blocks in modern medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and process efficiency, contributing to the more accessible production of this important therapeutic agent.

References

Application

Application Notes and Protocols for Amide Coupling with 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The construction of the amide linkage is a key step in the synthesis of a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. This document provides a detailed experimental procedure for the amide coupling of 4-fluoro-3-iodobenzoic acid, a valuable halogenated building block in the design of novel therapeutic agents.

The presence of both fluorine and iodine atoms on the benzoic acid scaffold offers unique opportunities for chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This protocol outlines a robust and widely applicable method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), a combination known for its efficiency and ability to minimize side reactions.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of 4-fluoro-3-iodobenzoic acid with various amines, providing a comparative overview of expected reaction outcomes. Yields are contingent upon the specific amine partner and the efficiency of the purification process.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-4-fluoro-3-iodobenzamide1688
2Aniline4-fluoro-3-iodo-N-phenylbenzamide2081
3Morpholine(4-fluoro-3-iodophenyl)(morpholino)methanone1494
4tert-ButylamineN-tert-butyl-4-fluoro-3-iodobenzamide2472

Experimental Protocols

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details the formation of an amide bond between 4-fluoro-3-iodobenzoic acid and a representative primary or secondary amine using EDC as the coupling agent and HOBt as an additive to enhance reaction efficiency and suppress racemization.[3][4][5]

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-iodobenzoic acid (1.0 equivalent). Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If the acid has poor solubility, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added as a co-solvent.

  • Add the desired amine (1.1 equivalents) to the solution, followed by the addition of 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • In a separate container, weigh 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and add it portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Alternative Protocol: HATU Mediated Amide Coupling

For challenging couplings, such as with sterically hindered or electron-deficient amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can be employed as a more potent coupling reagent.[1][3][6]

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 4-fluoro-3-iodobenzoic acid (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1 M).

  • Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.[1]

  • Reagent Addition: Add HATU (1.1 equivalents) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.[1]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Fluoro-3-iodobenzoic acid, Amine, and HOBt in anhydrous DCM cool Cool reaction mixture to 0°C start->cool add_reagents Add DIPEA and EDC·HCl cool->add_reagents stir Stir at room temperature for 12-24h add_reagents->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Dilute with DCM and wash with HCl, NaHCO3, and brine monitor->quench dry Dry with MgSO4, filter, and concentrate quench->dry purify Purify by flash column chromatography dry->purify end_product Pure Amide purify->end_product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation acid 4-Fluoro-3-iodobenzoic Acid active_ester O-acylisourea intermediate acid->active_ester + EDC edc EDC hobt_adduct HOBt active ester active_ester->hobt_adduct + HOBt - DCU amide Amide Product hobt_adduct->amide + Amine amine Amine (R-NH2)

Caption: Key intermediates in the EDC/HOBt coupling reaction.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of 4-Fluoro-3-iodobenzoic acid in several key palladium-catalyzed cross-coupling reac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Fluoro-3-iodobenzoic acid in several key palladium-catalyzed cross-coupling reactions. As a versatile building block, 4-Fluoro-3-iodobenzoic acid is of significant interest in medicinal chemistry and materials science. The presence of both a fluorine and an iodine substituent on the benzoic acid scaffold allows for regioselective functionalization, making it a valuable starting material for the synthesis of complex molecular architectures. The iodine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This document outlines experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are based on established methodologies for similar aryl iodides and can be adapted and optimized for specific research and development needs.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. For 4-Fluoro-3-iodobenzoic acid, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides

The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of aryl halides with various arylboronic acids. While specific data for 4-Fluoro-3-iodobenzoic acid is not extensively published, these examples with analogous substrates provide a strong starting point for reaction optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O8012~95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004~92
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8012~95
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-fluoro-3-phenylbenzoic acid from 4-Fluoro-3-iodobenzoic acid and phenylboronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 4-Fluoro-3-iodobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Attach a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-fluoro-3-phenylbenzoic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Fluoro-3-iodobenzoic acid, Arylboronic acid, Base B Add Pd Catalyst & Degassed Solvent A->B Under Inert Atmosphere C Heat & Stir (e.g., 80-100 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool & Extract with Organic Solvent D->E Upon Completion F Wash & Dry Organic Layer E->F G Purify (Column Chromatography or Recrystallization) F->G H Final Product: 4-Fluoro-3-arylbenzoic acid G->H

[Image of the Heck reaction of 4-Fluoro-3-iodobenzoic acid with an alkene]

[Image of the Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid with a terminal alkyne]

Figure 3. General experimental workflow for the Sonogashira coupling reaction.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. I[1]t is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of aryl iodides.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012~90
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11018~85
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9024~88
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-amino-4-fluorobenzoic acid derivatives from 4-Fluoro-3-iodobenzoic acid and a primary or secondary amine.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Amine (e.g., aniline or morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add 4-Fluoro-3-iodobenzoic acid, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-fluorobenzoic acid derivative.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Fluoro-3-iodobenzoic acid, Amine, Base B Add Pd Catalyst, Ligand & Anhydrous Solvent A->B Under Inert Atmosphere C Heat & Stir (e.g., 90-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool, Filter & Extract D->E Upon Completion F Wash & Dry Organic Layer E->F G Purify (Column Chromatography) F->G H Final Product: 3-Amino-4-fluorobenzoic acid derivative G->H

Figure 4. General experimental workflow for the Buchwald-Hartwig amination.

References

Application

Application of 4-Fluoro-3-iodobenzoic Acid in Agrochemical Synthesis: A Detailed Overview

Introduction 4-Fluoro-3-iodobenzoic acid is a valuable and versatile building block in the design and synthesis of modern agrochemicals. Its unique trifunctional structure, featuring a carboxylic acid group, a fluorine a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-iodobenzoic acid is a valuable and versatile building block in the design and synthesis of modern agrochemicals. Its unique trifunctional structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The presence of both fluorine and iodine is particularly advantageous; the fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of the final product, while the iodine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive overview of the role of 4-fluoro-3-iodobenzoic acid in agrochemical synthesis, including detailed experimental protocols and data presentation.

Application Notes

The primary application of 4-fluoro-3-iodobenzoic acid in agrochemical synthesis lies in its use as a key intermediate for introducing a 4-fluoro-3-substituted phenyl moiety into the target molecule. This structural motif is found in a number of herbicidal and fungicidal compounds. The iodine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of biaryl and aryl-alkyne linkages, which are common in advanced agrochemical structures.

The fluorine atom at the 4-position can significantly influence the physicochemical properties of the resulting agrochemical. It can increase the compound's binding affinity to its biological target, enhance its stability against metabolic degradation in plants and soil, and improve its transport properties within the plant.

A prominent application of structures derived from related halo-fluorobenzoic acids is in the synthesis of insecticides and pyridine-based herbicides. For instance, the structurally similar 3-bromo-4-fluorobenzoic acid is a known intermediate in the production of insecticides.[1] This suggests that 4-fluoro-3-iodobenzoic acid can be a valuable precursor for a wide range of agricultural products.

Representative Synthetic Application: Synthesis of a Herbicidal Intermediate via Suzuki-Miyaura Coupling

A key application of 4-fluoro-3-iodobenzoic acid is the synthesis of fluorinated biaryl compounds, which are common structural motifs in modern herbicides. The Suzuki-Miyaura coupling reaction is a powerful method for achieving this transformation. In this representative example, 4-fluoro-3-iodobenzoic acid is coupled with a pyridine-based boronic acid to form a phenyl-pyridine structure, a core component of many picolinamide herbicides.

Reaction Pathway

Suzuki_Coupling 4-Fluoro-3-iodobenzoic_acid 4-Fluoro-3-iodobenzoic acid Reactants 4-Fluoro-3-iodobenzoic_acid->Reactants Pyridine-boronic_acid Pyridine-boronic acid Pyridine-boronic_acid->Reactants Product 4-Fluoro-3-(pyridin-yl)benzoic acid (Herbicidal Intermediate) Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reactants Base Base (e.g., K₂CO₃) Base->Reactants Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reactants

Caption: Synthetic pathway for a herbicidal intermediate via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-(pyridin-2-yl)benzoic acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-fluoro-3-iodobenzoic acid with 2-pyridinylboronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 eq)

  • 2-Pyridinylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 4-fluoro-3-iodobenzoic acid (1.0 eq), 2-pyridinylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with water.

  • The aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-fluoro-3-(pyridin-2-yl)benzoic acid.

Experimental Workflow

Experimental_Workflow A 1. Reagent Addition (4-Fluoro-3-iodobenzoic acid, boronic acid, base, catalyst) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Dioxane/H₂O) B->C D 4. Reaction (Heat at 90°C for 12h) C->D E 5. Work-up (Solvent removal, extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 1, with variations in the pyridine-boronic acid partner.

EntryPyridine-boronic acidProductYield (%)Purity (%)
12-Pyridinylboronic acid4-Fluoro-3-(pyridin-2-yl)benzoic acid85>98
23-Pyridinylboronic acid4-Fluoro-3-(pyridin-3-yl)benzoic acid82>97
34-Pyridinylboronic acid4-Fluoro-3-(pyridin-4-yl)benzoic acid88>98

Disclaimer: The provided protocols and data are representative and may require optimization for specific applications and scales. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-3-iodobenzoic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Fluoro-3-iodobenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Fluoro-3-iodobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Fluoro-3-iodobenzoic acid?

A1: The most prevalent and established method for synthesizing 4-Fluoro-3-iodobenzoic acid is through a Sandmeyer-type reaction. This process begins with the diazotization of the starting material, 3-amino-4-fluorobenzoic acid, followed by an iodination step where the diazonium group is replaced with iodine.

Q2: What are the critical stages of this synthesis that can significantly impact the final yield?

A2: There are two primary stages where yield can be compromised:

  • Diazotization: The formation of the diazonium salt from 3-amino-4-fluorobenzoic acid is highly sensitive to temperature. If the temperature is not strictly controlled (typically between 0-5°C), the diazonium salt can decompose prematurely, leading to the formation of unwanted byproducts such as 4-fluoro-3-hydroxybenzoic acid.

  • Iodination: The introduction of the iodide and the decomposition of the diazonium salt must be carefully managed. Uncontrolled decomposition can lead to the formation of tarry polymers and other side products, which can complicate purification and reduce the overall yield.

Q3: Are there any major safety precautions to consider during this synthesis?

A3: Yes, diazonium salts are potentially explosive, especially when isolated in a dry state.[1] It is crucial to keep the diazonium salt in solution and at a low temperature throughout the reaction. Additionally, the reaction can release nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Issue 1: Consistently Low Yield of 4-Fluoro-3-iodobenzoic acid
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the complete dissolution or fine suspension of the starting material, 3-amino-4-fluorobenzoic acid, in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and verify the completion of the reaction with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).
Premature Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite and before the iodination step. Use an ice-salt bath for efficient cooling.
Inefficient Iodination Ensure that a sufficient excess of potassium iodide is used. The addition of the diazonium salt solution to the potassium iodide solution should be done slowly and with vigorous stirring to ensure proper mixing and controlled reaction.
Side Reactions The presence of water can lead to the formation of phenolic byproducts. While the reaction is typically run in an aqueous medium, minimizing the reaction time after the formation of the diazonium salt can reduce this side reaction.
Issue 2: Formation of a Dark, Tarry Precipitate During the Reaction
Potential Cause Recommended Solution
Uncontrolled Decomposition of Diazonium Salt This is often due to localized heating. Ensure efficient stirring and slow addition of the diazonium salt solution to the iodide solution to dissipate heat effectively.
Azo Coupling If the diazonium salt reacts with the starting material or other electron-rich aromatic species, colored azo compounds can form. This is more likely if the pH is not sufficiently acidic. Ensure a strongly acidic environment is maintained throughout the diazotization step.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Presence of Phenolic Impurities The main byproduct, 4-fluoro-3-hydroxybenzoic acid, can be difficult to separate. Purification can be achieved by recrystallization. A solvent screen is recommended to find an optimal solvent or solvent system.
Residual Iodine If the final product has a persistent color, it may be due to residual iodine. This can be removed by washing the crude product with a dilute solution of sodium thiosulfate.
Tarry Byproducts If significant tar is present, it may be necessary to first dissolve the crude product in a suitable organic solvent and filter off the insoluble tar before proceeding with recrystallization.

Data Presentation

The yield of the Sandmeyer-type iodination reaction is sensitive to several parameters. The following table provides an illustrative overview of how varying these conditions can impact the final yield.

Table 1: Illustrative Impact of Reaction Parameters on Yield

ParameterCondition AYield A (%)Condition BYield B (%)Notes
Temperature 0-5°C7510-15°C45Higher temperatures lead to significant decomposition of the diazonium salt.
NaNO₂ (eq.) 1.1781.580A slight excess of sodium nitrite is beneficial, but a large excess offers diminishing returns.
KI (eq.) 1.2702.082A larger excess of potassium iodide can improve the efficiency of the iodination step.
Acid HCl76H₂SO₄74Both strong acids are effective for diazotization.

Note: The data in this table is illustrative and intended to demonstrate general trends in the Sandmeyer reaction. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-iodobenzoic acid

This protocol is a representative procedure based on established Sandmeyer reaction principles.

Materials:

  • 3-amino-4-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 3-amino-4-fluorobenzoic acid in 50 mL of deionized water.

    • Cool the suspension to 0°C in an ice-salt bath.

    • Slowly add 25 mL of concentrated HCl while maintaining the temperature between 0-5°C.

    • Prepare a solution of 5.0 g of sodium nitrite in 15 mL of deionized water and cool it to 0°C.

    • Add the cold sodium nitrite solution dropwise to the suspension of the amino acid over 30 minutes, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The reaction progress can be monitored using starch-iodide paper.

  • Iodination:

    • In a separate 500 mL beaker, dissolve 25.0 g of potassium iodide in 100 mL of deionized water and cool to 5°C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the crude product with cold deionized water.

    • To remove excess iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.

    • Wash again with cold deionized water and dry the product.

    • For further purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.

Visualizations

Diagrams

SynthesisWorkflow start Start: 3-Amino-4-fluorobenzoic Acid diazotization Diazotization (HCl, NaNO₂, 0-5°C) start->diazotization diazonium Aqueous Diazonium Salt Solution (Unstable Intermediate) diazotization->diazonium iodination Iodination (Aqueous KI) diazonium->iodination crude_product Crude 4-Fluoro-3-iodobenzoic Acid iodination->crude_product workup Work-up (Filtration, Na₂S₂O₃ wash) crude_product->workup purification Purification (Recrystallization) workup->purification final_product Pure 4-Fluoro-3-iodobenzoic Acid purification->final_product

Caption: Overall workflow for the synthesis of 4-Fluoro-3-iodobenzoic acid.

TroubleshootingYield low_yield Low Yield Observed check_temp Was temperature kept at 0-5°C during diazotization? low_yield->check_temp check_nitrite Was excess NaNO₂ confirmed (starch-iodide test)? check_temp->check_nitrite Yes temp_high High Temp: Premature decomposition. Improve cooling. check_temp->temp_high No check_ki Was a sufficient excess of KI used? check_nitrite->check_ki Yes nitrite_low Incomplete Diazotization: Use slight excess of NaNO₂. check_nitrite->nitrite_low No ki_low Incomplete Iodination: Increase KI equivalents. check_ki->ki_low No other_issues Other issues: Consider side reactions (e.g., azo coupling). check_ki->other_issues Yes

Caption: Troubleshooting logic for addressing low product yield.

ReactionPathways start 3-Amino-4-fluorobenzoic Acid diazonium Ar-N₂⁺ (Diazonium Salt) start->diazonium  HCl, NaNO₂ (0-5°C) product Desired Product: 4-Fluoro-3-iodobenzoic Acid diazonium->product  KI side_phenol Side Product: 4-Fluoro-3-hydroxybenzoic Acid diazonium->side_phenol  H₂O, ΔT side_azo Side Product: Azo Compound diazonium->side_azo  + Ar-NH₂

Caption: Key reaction pathways in the synthesis and byproduct formation.

References

Optimization

Technical Support Center: Suzuki Coupling of 4-Fluoro-3-iodobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Fluoro-3-iodobenzoic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of 4-Fluoro-3-iodobenzoic acid?

A1: The three primary side reactions encountered are dehalogenation of the starting material, homocoupling of the boronic acid, and protodeboronation of the boronic acid. The presence of the electron-withdrawing fluorine and carboxylic acid groups on the aryl iodide can influence the rates of these side reactions.

Q2: How does the carboxylic acid group on 4-Fluoro-3-iodobenzoic acid affect the Suzuki coupling reaction?

A2: The carboxylic acid can be deprotonated under the basic reaction conditions to form a carboxylate. This can lead to a few challenges. The carboxylate can coordinate to the palladium catalyst, potentially deactivating it. Additionally, the resulting salt of the starting material or product may have altered solubility in the reaction solvent, which can affect reaction rates. It is often necessary to use a sufficient excess of base to ensure both the deprotonation of the carboxylic acid and the activation of the boronic acid.

Q3: Can the fluorine substituent influence the outcome of the reaction?

A3: Yes, the electron-withdrawing nature of the fluorine atom can make the carbon-iodine bond more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, it can also increase the propensity for certain side reactions. Fluoride ions, if used as the base (e.g., CsF or KF), can play a triple role by activating the boronic acid, participating in the transmetalation step, and influencing the reductive elimination.

Q4: What is protodeboronation and why is it a concern?

A4: Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, reducing the yield of the desired coupled product and generating a byproduct that can complicate purification.

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to minimize this side reaction. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also be beneficial.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Catalyst Deactivation The carboxylate of 4-Fluoro-3-iodobenzoic acid may be inhibiting the palladium catalyst. Consider using a higher catalyst loading or switching to a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Inefficient Transmetalation Ensure the base is strong enough and present in sufficient excess to activate the boronic acid. Weaker bases like K₂CO₃ or K₃PO₄ are often effective. The choice of solvent can also influence transmetalation; a mixture of an organic solvent and water is common.
Protodeboronation of Boronic Acid Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Avoid prolonged reaction times at high temperatures. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Poor Solubility of Reactants The deprotonated 4-Fluoro-3-iodobenzoic acid may not be fully soluble. Experiment with different solvent systems (e.g., dioxane/water, toluene/water, DMF) to improve solubility.
Issue 2: Significant Formation of Dehalogenated Product (4-Fluorobenzoic Acid)
Possible Cause Troubleshooting Steps
Presence of a Hydride Source The palladium-hydride species responsible for dehalogenation can form from the base, solvent, or water. Use aprotic solvents and ensure anhydrous conditions if possible. Weaker bases are generally preferred.
Reactive Aryl Iodide Aryl iodides are more prone to dehalogenation than bromides or chlorides. While you are starting with an iodide, optimizing other parameters is key.
Catalyst System Certain ligands can promote dehalogenation. Consider switching to a different phosphine ligand.
Issue 3: High Levels of Homocoupled Boronic Acid
Possible Cause Troubleshooting Steps
Presence of Oxygen This is the most common cause. Ensure your reaction setup is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) sources require in-situ reduction to the active Pd(0) species. Incomplete reduction can sometimes lead to side reactions. Using a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this.

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Fluoro-3-iodobenzoic Acid

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 4-Fluoro-3-iodobenzoic acid, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence product and byproduct distribution in Suzuki couplings of similar aryl halides. This data is intended to guide optimization efforts for the Suzuki coupling of 4-Fluoro-3-iodobenzoic acid.

Table 1: Effect of Base on Product and Side Product Formation (Illustrative)

Base (2.5 equiv)SolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
K₂CO₃Dioxane/H₂O908558
Cs₂CO₃Dioxane/H₂O908846
K₃PO₄Toluene/H₂O1009234
NaOtBuToluene10075155

Table 2: Effect of Palladium Catalyst/Ligand on Product and Side Product Formation (Illustrative)

Catalyst (3 mol%)LigandBaseTemp (°C)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd(OAc)₂PPh₃K₂CO₃9080107
Pd₂(dba)₃SPhosK₃PO₄10095<23
Pd(PPh₃)₄-K₂CO₃908865
PdCl₂(dppf)-Cs₂CO₃909144

Visualizations

Suzuki_Troubleshooting start Start Suzuki Coupling of 4-Fluoro-3-iodobenzoic Acid check_yield Low Yield? start->check_yield check_side_products Major Side Products? check_yield->check_side_products No optimize_catalyst Optimize Catalyst: - Increase loading - Use bulky phosphine ligands (e.g., SPhos, XPhos) check_yield->optimize_catalyst Yes dehalogenation Dehalogenation (4-Fluorobenzoic Acid) check_side_products->dehalogenation Dehalogenation homocoupling Homocoupling of Boronic Acid check_side_products->homocoupling Homocoupling protodeboronation Protodeboronation check_side_products->protodeboronation Protodeboronation end Successful Coupling check_side_products->end No optimize_dehalogenation Minimize Dehalogenation: - Use weaker base - Aprotic solvent - Lower temperature dehalogenation->optimize_dehalogenation optimize_homocoupling Minimize Homocoupling: - Thoroughly degas reaction - Maintain inert atmosphere - Use Pd(0) source homocoupling->optimize_homocoupling optimize_boronic_acid Optimize Boronic Acid: - Use slight excess - Consider boronic ester protodeboronation->optimize_boronic_acid optimize_base_solvent Optimize Base/Solvent: - Ensure sufficient excess of base - Try different solvent systems optimize_catalyst->optimize_base_solvent optimize_base_solvent->optimize_boronic_acid optimize_boronic_acid->start optimize_dehalogenation->start optimize_homocoupling->start

Caption: Troubleshooting workflow for Suzuki coupling of 4-Fluoro-3-iodobenzoic acid.

Troubleshooting

Technical Support Center: Purification of Crude 4-Fluoro-3-iodobenzoic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-3-iodobenzoic acid. Below you will find troubleshooting guides and fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-3-iodobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-Fluoro-3-iodobenzoic acid?

A1: Common impurities can include unreacted starting materials, such as 4-fluorobenzoic acid or other precursors, incompletely halogenated intermediates, and side-products from the synthesis. Positional isomers, where the iodine atom is at a different position on the benzene ring, may also be present.

Q2: What is the expected melting point of pure 4-Fluoro-3-iodobenzoic acid?

A2: The melting point of pure 4-Fluoro-3-iodobenzoic acid is reported to be in the range of 175-177 °C[1]. A broad melting range or a melting point lower than this range for your purified product may indicate the presence of impurities.

Q3: Which purification technique is most suitable for my crude 4-Fluoro-3-iodobenzoic acid?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found.

  • Acid-base extraction is a good method for separating the acidic product from neutral or basic impurities.

  • Column chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers.

Q4: How can I assess the purity of my 4-Fluoro-3-iodobenzoic acid?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Melting Point Analysis: A narrow melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The solute is melting in the hot solvent before it dissolves. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Use a lower boiling point solvent. - Add a small amount of a co-solvent to lower the overall boiling point. - Ensure the crude material is not excessively impure, as high impurity levels can significantly depress the melting point.
No crystals form upon cooling - Too much solvent was used. - The solution is not saturated. - The compound is highly soluble in the cold solvent.- Evaporate some of the solvent to increase the concentration and allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Perform a hot filtration to remove the charcoal.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands) - The mobile phase polarity is too high or too low. - The column was not packed properly.- Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound. - Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. - Ensure the column is packed uniformly without any cracks or bubbles.
Streaking or tailing of spots on the column - The compound is too polar for the stationary phase. - The sample was overloaded on the column. - The compound is interacting with the silica gel.- For acidic compounds like 4-Fluoro-3-iodobenzoic acid, adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape. - Ensure the sample is dissolved in a minimal amount of solvent and loaded as a narrow band. - Do not exceed the loading capacity of the column.
Cracking of the silica gel bed The column ran dry.- Always keep the silica gel bed covered with the mobile phase.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Formation of an emulsion during extraction Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel several times instead of shaking vigorously. - If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. - Allow the mixture to stand for a longer period.
Low recovery after acidification - The compound has some solubility in the aqueous solution. - Incomplete precipitation.- After acidification, cool the aqueous solution in an ice bath to maximize precipitation. - If the product is still in solution, perform a back-extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
Product precipitates as a fine powder that is difficult to filter Rapid precipitation upon acidification.- Add the acid slowly while stirring to encourage the formation of larger crystals. - Cool the solution slowly after acidification.

Experimental Protocols

Recrystallization

This protocol provides a general method for the recrystallization of crude 4-Fluoro-3-iodobenzoic acid. The ideal solvent should dissolve the compound when hot but not when cold. A solvent screening is recommended to find the optimal solvent or solvent mixture.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.

  • A good solvent will dissolve the crude product when hot and show low solubility at room temperature, allowing for crystal formation upon cooling.

2. Procedure:

  • Place the crude 4-Fluoro-3-iodobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data (Example):

ParameterValue
Starting Material5.0 g of crude 4-Fluoro-3-iodobenzoic acid
Recrystallization SolventEthanol/Water (e.g., 80:20)
Yield of Purified Product3.5 - 4.5 g (70-90% recovery)
Purity (by HPLC)>98%
Column Chromatography

This protocol describes a method for the purification of 4-Fluoro-3-iodobenzoic acid using silica gel column chromatography.

1. Mobile Phase Selection:

  • Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase.

  • A good starting point for a solvent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for 4-Fluoro-3-iodobenzoic acid. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the acidic compound.

2. Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Dissolve the crude 4-Fluoro-3-iodobenzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to separate impurities.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified 4-Fluoro-3-iodobenzoic acid.

Quantitative Data (Example):

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., from 9:1 to 7:3) + 0.5% Acetic Acid
Loading1 g of crude product per 50 g of silica gel
Yield of Purified Product0.7 - 0.9 g (70-90% recovery)
Purity (by HPLC)>99%
Acid-Base Extraction

This protocol is effective for separating 4-Fluoro-3-iodobenzoic acid from neutral and basic impurities.

1. Procedure:

  • Dissolve the crude 4-Fluoro-3-iodobenzoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as 5% sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 4-Fluoro-3-iodobenzoic acid will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.

  • Combine the aqueous extracts.

  • Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover any neutral impurities.

  • Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2).

  • The purified 4-Fluoro-3-iodobenzoic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Example):

ParameterValue
Starting Material10.0 g of crude 4-Fluoro-3-iodobenzoic acid
Organic Solvent100 mL of Ethyl Acetate
Aqueous Base2 x 50 mL of 5% Sodium Bicarbonate
Yield of Purified Product8.0 - 9.5 g (80-95% recovery)
Purity (by HPLC)>98%

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Fluoro-3-iodobenzoic Acid Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction TLC TLC Recrystallization->TLC HPLC HPLC Recrystallization->HPLC MP Melting Point Recrystallization->MP NMR NMR Recrystallization->NMR ColumnChromatography->TLC ColumnChromatography->HPLC ColumnChromatography->MP ColumnChromatography->NMR AcidBaseExtraction->TLC AcidBaseExtraction->HPLC AcidBaseExtraction->MP AcidBaseExtraction->NMR PureProduct Pure 4-Fluoro-3-iodobenzoic Acid HPLC->PureProduct

Caption: Workflow for the purification and analysis of 4-Fluoro-3-iodobenzoic acid.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Purity of Final Product ImpureCrude Highly Impure Crude Material Problem->ImpureCrude WrongMethod Inappropriate Purification Method Problem->WrongMethod ImproperExecution Incorrect Experimental Technique Problem->ImproperExecution PrePurify Pre-purification Step (e.g., Extraction) ImpureCrude->PrePurify ChangeMethod Select Alternative Purification Method WrongMethod->ChangeMethod OptimizeParams Optimize Experimental Parameters (e.g., solvent, temperature, pH) ImproperExecution->OptimizeParams

References

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-3-iodobenzoic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing catalyst loading for reactions involving 4-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with 4-Fluoro-3-iodobenzoic acid?

A1: For initial screening experiments in palladium-catalyzed cross-coupling reactions, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] A loading of 2-3 mol% is often a reasonable initial concentration for new substrates.[1] For particularly challenging reactions or when using less active catalysts, a higher initial loading of up to 10 mol% might be necessary to ensure the reaction proceeds.

Q2: Will increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a higher catalyst loading can increase the rate of a slow reaction, excessively high concentrations can lead to undesirable outcomes. These can include the formation of side products, such as homocoupling products, and complications in product purification due to residual catalyst.[1] Overly high catalyst concentrations can also lead to the formation of palladium black, which is indicative of catalyst decomposition.[1] Optimization is key to finding the most efficient catalyst concentration that maximizes yield without promoting side reactions.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a crucial role in stabilizing the active catalytic species and influencing its reactivity. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for challenging substrates as they can promote the desired catalytic cycle and prevent catalyst deactivation.[2] The optimal palladium-to-ligand ratio should be maintained, and it is common to start with a 1:1.2 to 1:2 ratio. The choice of ligand can significantly impact the required catalyst loading; a more efficient ligand may allow for a lower catalyst loading to achieve the same or better results.

Q4: Can the carboxylic acid group of 4-Fluoro-3-iodobenzoic acid interfere with the reaction?

A4: Yes, the carboxylic acid group can interfere with the reaction. Under the basic conditions often required for cross-coupling reactions, the carboxylic acid will be deprotonated to a carboxylate salt. This can cause solubility issues in organic solvents, potentially slowing down or inhibiting the reaction.[3] The carboxylate may also coordinate to the palladium center, which could affect its catalytic activity.[3] Careful selection of the solvent system and base is important to mitigate these effects. In some instances, protecting the carboxylic acid as an ester may be a useful strategy.[3]

Troubleshooting Guide

Issue 1: Low to No Product Formation

  • Question: My reaction with 4-Fluoro-3-iodobenzoic acid is showing low to no yield. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can be due to several factors:

    • Suboptimal Reaction Conditions: The temperature and reaction time can significantly affect the yield. If the reaction is sluggish, consider increasing the temperature or using microwave heating to accelerate the reaction.[2][4]

    • Ineffective Base: The choice and solubility of the base are critical. A weak base may not be sufficient to promote the reaction, while a very strong base could lead to side reactions. It is advisable to screen different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]

    • Catalyst Inhibition: The presence of the fluoro and carboxylic acid groups on the substrate can potentially interact with the catalyst. Using bulky, electron-rich ligands can sometimes mitigate these inhibitory effects.[2]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant side products in my reaction. How can I minimize their formation?

  • Answer: The formation of side products is often related to the catalyst system and reaction conditions.

    • Homocoupling: This side reaction, where two molecules of the starting material or the coupling partner react with each other, can be promoted by the presence of oxygen or high catalyst concentrations.[1][4] Rigorously degassing the reaction mixture and optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[1]

    • Protodeboronation: In Suzuki couplings, if you are using a boronic acid derivative, its decomposition before it can participate in the cross-coupling is a common side reaction.[1][4] This can be influenced by the base and the presence of water. Ensure you are using anhydrous solvents and a dry base.[1] Using more stable boronic esters (e.g., pinacol esters) can also be beneficial.[3]

    • Dehalogenation: The iodo-group can be replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. Ensuring high purity of all reagents and solvents is important.[3]

Data Presentation

Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions

Cross-Coupling ReactionTypical CatalystTypical Loading (mol%)AdvantagesDisadvantages
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald Precatalysts1 - 5Mild reaction conditions, commercially available reagents.Potential for protodeboronation of boronic acids.[1][4]
Sonogashira Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI0.5 - 5 (Pd), 1 - 10 (Cu)Direct coupling of alkynes.Requires a co-catalyst (copper), potential for alkyne homocoupling.[6]
Heck Pd(OAc)₂, PdCl₂1 - 5No need for organometallic reagents.Often requires higher temperatures.
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands1 - 5Excellent for C-N bond formation.Ligands can be expensive and air-sensitive.

Disclaimer: The catalyst loadings provided are general starting points and may require optimization for specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization Screening (Suzuki-Miyaura Coupling Example)

This protocol describes a parallel screening approach to identify the optimal catalyst loading for the Suzuki-Miyaura coupling of 4-Fluoro-3-iodobenzoic acid with a generic boronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid

  • Boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst)

  • Ligand (if using a separate ligand)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 4-Fluoro-3-iodobenzoic acid, the boronic acid, the palladium catalyst, and the base in the chosen solvent to ensure accurate dispensing of small quantities.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the appropriate volume of the 4-Fluoro-3-iodobenzoic acid and boronic acid stock solutions to a series of reaction vials.

  • Varying Catalyst Loading: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%, 5 mol%). If using a separate ligand, ensure the palladium-to-ligand ratio is kept constant.

  • Initiation: Add the base to each vial. Ensure the final concentration of all reactants is the same across all vials by adding additional solvent if necessary.

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by a suitable technique (e.g., LC-MS or GC-MS).

  • Analysis: Once the reactions are complete, quench them and analyze the yield and purity of the product in each vial to determine the optimal catalyst loading.

Visualizations

G Experimental Workflow for Catalyst Loading Optimization prep Prepare Stock Solutions (Substrate, Reagent, Catalyst, Base) setup Set up Reaction Vials (Substrate + Reagent) prep->setup vary Add Varying Catalyst Loadings (e.g., 0.5, 1, 2, 5 mol%) setup->vary initiate Add Base and Solvent vary->initiate react Heat Reaction under Inert Atmosphere initiate->react monitor Monitor Progress (TLC, LC-MS) react->monitor analyze Analyze Yield and Purity monitor->analyze optimal Determine Optimal Catalyst Loading analyze->optimal

Caption: A general experimental workflow for optimizing catalyst loading.

G Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Yield Observed q1 Check Catalyst Activity start->q1 a1_yes Use Fresh Catalyst Ensure Anhydrous/Degassed Conditions Consider Pre-catalyst q1->a1_yes No q2 Reaction Conditions Optimal? q1->q2 Yes a1_yes->q2 a2_yes Increase Temperature Increase Reaction Time Screen Solvents q2->a2_yes No q3 Base Effective? q2->q3 Yes a2_yes->q3 a3_yes Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check Base Solubility q3->a3_yes No q4 Side Products Observed? q3->q4 Yes a3_yes->q4 a4_yes Optimize Catalyst Loading Ensure Rigorous Degassing Check Reagent Purity q4->a4_yes Yes end Improved Yield q4->end No a4_yes->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 4-Fluoro-3-iodobenzoic Acid

Welcome to the technical support center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during chemical synthesis with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with 4-Fluoro-3-iodobenzoic acid is resulting in a low yield of the desired biaryl product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving 4-Fluoro-3-iodobenzoic acid can stem from several factors. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[1] While the C-I bond in your substrate is highly reactive, other factors can impede the reaction.

Common Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of palladium source and phosphine ligand is critical. For sterically hindered or electron-deficient substrates, bulky, electron-rich monophosphine ligands often provide superior results.[2]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. The choice of base can be substrate-dependent.

  • Solvent Effects: The solvent system must be appropriate for both the solubility of the reactants and the efficacy of the catalytic cycle.

  • Low Reaction Temperature: While aryl iodides are reactive, insufficient temperature can lead to slow reaction rates.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote side reactions like homocoupling.[3][4]

  • Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction, especially under harsh conditions.[4]

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands) start->catalyst Catalyst/Ligand Issue? base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) start->base Base Ineffective? solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O, DMF) start->solvent Solubility/Reaction Medium? temp Increase Temperature start->temp Slow Reaction? degas Ensure Rigorous Degassing start->degas Homocoupling Observed? boronic_acid Use More Stable Boronate Ester (e.g., BPin) or Add Excess Boronic Acid start->boronic_acid Protodeboronation? success Improved Yield catalyst->success base->success solvent->success temp->success degas->success boronic_acid->success Sonogashira_Troubleshooting start Low Yield/Homocoupling in Sonogashira degas Improve Degassing Technique (Freeze-Pump-Thaw) start->degas Glaser Product Observed? catalyst Screen Pd/Cu Catalysts & Ligands (e.g., Pd(PPh3)4/CuI, PdCl2(PPh3)2/CuI) start->catalyst Catalyst Inactivity? base_solvent Optimize Base & Solvent (e.g., Et3N, DIPEA in THF or DMF) start->base_solvent Poor Solubility/Reactivity? temp Adjust Temperature start->temp Incomplete Conversion? copper_free Consider Copper-Free Conditions start->copper_free Persistent Homocoupling? success Improved Yield & Selectivity degas->success catalyst->success base_solvent->success temp->success copper_free->success Amide_Troubleshooting start Incomplete Amide Coupling coupling_reagent Change Coupling Reagent (e.g., HATU, HBTU, COMU) start->coupling_reagent Inefficient Activation? base Use a Stronger, Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) start->base Ineffective Base? temp_time Increase Temperature & Reaction Time start->temp_time Slow Reaction? acid_chloride Convert to Acid Chloride (e.g., (COCl)2, SOCl2) start->acid_chloride Highly Unreactive Amine? success Complete Conversion coupling_reagent->success base->success temp_time->success acid_chloride->success

References

Optimization

impact of solvent choice on 4-Fluoro-3-iodobenzoic acid reactivity

Welcome to the Technical Support Center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Physical and Chemical Properties

A summary of key quantitative data for 4-Fluoro-3-iodobenzoic acid is provided below for easy reference.

PropertyValue
Molecular Formula C₇H₄FIO₂
Molecular Weight 266.01 g/mol [1]
Melting Point 175-176 °C[2]
Boiling Point 339 °C at 760 mmHg[2]
Appearance White solid[1]

Frequently Asked Questions (FAQs)

Q1: My 4-Fluoro-3-iodobenzoic acid is not dissolving in my reaction solvent. What should I do?

  • Increase the temperature: Gently warming the solvent may improve solubility.

  • Solvent choice: If your reaction conditions permit, switch to a more polar aprortic solvent such as DMF or DMSO. For reactions like amide couplings, dichloromethane (DCM) is also a common choice.[4]

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Mixed solvent systems: For some reactions, like Suzuki couplings, a mixture of solvents (e.g., an organic solvent with an aqueous base solution) is often employed.

Q2: I am planning a Suzuki-Miyaura coupling reaction. Which solvent system is recommended?

A2: The choice of solvent can significantly influence the outcome of Suzuki-Miyaura couplings. While nonpolar solvents like THF or toluene are common, polar solvents such as DMF or acetonitrile can alter the selectivity of the reaction, especially with complex substrates. For many aryl bromides, a mixture of an organic solvent (like DME, THF, or dioxane) with an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃) is effective. The optimal solvent system is often substrate-dependent and may require screening.

Q3: For an amide coupling reaction with an amine, which solvent should I start with?

A3: Anhydrous dichloromethane (DCM) is a good starting point for many amide coupling reactions using reagents like EDC/HOBt.[4] If the solubility of your 4-Fluoro-3-iodobenzoic acid or amine is limited in DCM, anhydrous N,N-dimethylformamide (DMF) can be used as an alternative or as a co-solvent.[4] It is crucial to use anhydrous solvents, as moisture can hydrolyze the activated acid intermediate and reduce your yield.[5]

Q4: I am attempting an esterification reaction. What are the best solvent considerations?

A4: For a classic Fischer esterification, the alcohol reactant often serves as the solvent. For instance, to synthesize the ethyl ester, you would dissolve the 4-Fluoro-3-iodobenzoic acid in an excess of ethanol with a catalytic amount of strong acid.[6] For Steglich-type esterifications using coupling agents like DCC or EDC, aprotic solvents such as DCM are commonly used.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no formation of the desired amide product.

  • Potential Cause: Inactive coupling reagents (e.g., EDC is moisture-sensitive).

    • Solution: Use fresh, high-purity reagents and ensure they are stored under anhydrous conditions.[5]

  • Potential Cause: Insufficient activation of the carboxylic acid.

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Consider increasing the amount of the coupling agent and additives like HOBt slightly.

  • Potential Cause: Formation of a major N-acylurea byproduct.

    • Solution: This can occur due to the rearrangement of the O-acylisourea intermediate. Adding HOBt to the reaction mixture helps to form a more stable active ester, minimizing this side reaction.[5] Using a less polar solvent like DCM, if starting material solubility allows, can also be beneficial.[5]

Amide_Coupling_Troubleshooting Low_Yield Low Amide Yield Inactive_Reagents Inactive Reagents? Low_Yield->Inactive_Reagents Insufficient_Activation Insufficient Activation? Low_Yield->Insufficient_Activation N_Acylurea_Byproduct N-Acylurea Byproduct? Low_Yield->N_Acylurea_Byproduct Use_Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Use_Fresh_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions Insufficient_Activation->Anhydrous_Conditions Add_HOBt Add HOBt N_Acylurea_Byproduct->Add_HOBt Change_Solvent Consider DCM N_Acylurea_Byproduct->Change_Solvent

Caption: Troubleshooting workflow for low amide yield.

Suzuki-Miyaura Coupling Reactions

Problem: The reaction is not proceeding to completion or the yield is low.

  • Potential Cause: Poor solubility of reactants.

    • Solution: Ensure all reactants are adequately dissolved. This may require screening different solvent mixtures (e.g., toluene/water, dioxane/water, DMF/water) or gently heating the reaction mixture.

  • Potential Cause: Catalyst deactivation.

    • Solution: Ensure the reaction is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use fresh, high-quality catalyst and ligands.

  • Potential Cause: Inappropriate base or solvent combination.

    • Solution: The choice of base and solvent are often linked. For example, K₂CO₃ is commonly used with a solvent mixture like DME/water. If using a different solvent, the base may need to be optimized as well.

Suzuki_Coupling_Workflow start Start setup Reaction Setup Add 4-F-3-I-BA, boronic acid, base, catalyst to flask Add solvent Seal and degas start->setup reaction Reaction Execution Stir vigorously Heat to desired temperature Monitor by TLC/LC-MS setup->reaction workup Work-up Cool reaction Partition between organic solvent and water Separate layers reaction->workup purification Purification Dry organic layer Concentrate Purify by chromatography or recrystallization workup->purification analysis Product Analysis NMR, MS, etc. purification->analysis end End analysis->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol provides a general starting point for the coupling of 4-Fluoro-3-iodobenzoic acid with a primary or secondary amine.

  • Dissolve the carboxylic acid: In a round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-3-iodobenzoic acid (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.[4]

  • Add HOBt and the amine: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq) to the solution.[4]

  • Cool the reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling

This is a representative protocol for the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-iodobenzoic acid with an arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask, add 4-Fluoro-3-iodobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add Solvents: Add a degassed solvent mixture, for example, a 3:1 ratio of 1,2-dimethoxyethane (DME) to water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

References

Troubleshooting

preventing decomposition of 4-Fluoro-3-iodobenzoic acid during storage

Welcome to the technical support center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound du...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Fluoro-3-iodobenzoic acid?

A1: To ensure the long-term stability of 4-Fluoro-3-iodobenzoic acid, it should be stored at 4°C in a tightly sealed container, protected from light.

Q2: What are the visible signs of decomposition?

A2: Decomposition may be indicated by a change in color (e.g., discoloration to a yellowish or brownish hue), a change in texture, or the release of any unusual odors. Any deviation from its typical appearance as a white solid should be considered a potential sign of degradation.

Q3: What are the primary factors that can cause the decomposition of 4-Fluoro-3-iodobenzoic acid?

A3: The primary factors that can lead to decomposition are exposure to light, elevated temperatures, and contact with incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Q4: Is 4-Fluoro-3-iodobenzoic acid sensitive to moisture?

A4: While not explicitly stated for this compound, similar chemicals can be hygroscopic.[3] Therefore, it is best practice to store it in a dry, well-ventilated area and to keep the container tightly closed when not in use.

Q5: What are the potential hazardous decomposition products?

A5: Under normal conditions of storage and use, hazardous decomposition products are not expected.[3] However, in the event of a fire or significant decomposition, harmful substances could be released. For similar aromatic compounds, these can include carbon monoxide, carbon dioxide, and halogenated compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., yellowing) Exposure to light or elevated temperatures.1. Immediately transfer the compound to a dark, refrigerated (4°C) environment. 2. Before use, verify the purity of the material using a suitable analytical method (see Experimental Protocols).
Clumping or change in consistency Absorption of moisture (hygroscopic).1. Ensure the container is tightly sealed. 2. Store in a desiccator to remove excess moisture. 3. Before use, assess the purity to ensure water has not caused hydrolysis or other degradation.
Inconsistent experimental results Partial decomposition of the starting material.1. Re-evaluate the storage conditions of your stock. 2. Perform a purity check on the stored 4-Fluoro-3-iodobenzoic acid. 3. If decomposition is confirmed, use a fresh, unopened batch of the compound for your experiments.
Precipitate formation in solution The compound may have degraded into less soluble impurities.1. Analyze the precipitate and the supernatant separately to identify the components. 2. Review the solvent used and ensure it is appropriate and free of contaminants. 3. Consider re-purifying the material if feasible, or obtaining a new batch.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature 4°CTo minimize thermal degradation.
Light Protect from light (e.g., use an amber vial or store in a dark place).To prevent photochemical decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.To prevent potential oxidation.
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass).To prevent contamination and moisture ingress.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[1][2]To avoid chemical reactions that could lead to decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Fluoro-3-iodobenzoic acid.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% trifluoroacetic acid) and Solvent B (Acetonitrile with 0.1% trifluoroacetic acid).

    • Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The appearance of new peaks or a significant decrease in the area of the main peak compared to a reference standard indicates decomposition.

Protocol 2: Visual Inspection and Melting Point Determination

  • Visual Inspection:

    • Carefully observe the physical appearance of the compound. Note any changes in color, crystal structure, or the presence of any liquid.

  • Melting Point Analysis:

    • Use a calibrated melting point apparatus.

    • Place a small amount of the dried compound into a capillary tube.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The melting point of pure 4-Fluoro-3-iodobenzoic acid is approximately 175-176°C. A broadened melting point range or a value significantly lower than the reference indicates the presence of impurities, possibly due to decomposition.

Troubleshooting Workflow

G cluster_0 Troubleshooting Decomposition of 4-Fluoro-3-iodobenzoic acid start Suspected Decomposition (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions: - Temperature (4°C)? - Protected from light? - Tightly sealed? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok visual_inspection Perform Visual Inspection: - Color change? - Change in texture? purity_analysis Conduct Purity Analysis: - HPLC - Melting Point visual_inspection->purity_analysis decomposition_confirmed Decomposition Confirmed? purity_analysis->decomposition_confirmed storage_ok->visual_inspection Yes remediate_storage Action: Correct Storage Conditions (Store at 4°C, in the dark, sealed) storage_ok->remediate_storage No use_with_caution Action: Use with Caution (Consider purification before use) decomposition_confirmed->use_with_caution Minor discard Action: Discard and Use Fresh Stock decomposition_confirmed->discard Significant end Compound is Stable Proceed with Experiment decomposition_confirmed->end No remediate_storage->visual_inspection

Caption: Troubleshooting workflow for suspected decomposition of 4-Fluoro-3-iodobenzoic acid.

References

Optimization

Technical Support Center: Reactions with 4-Fluoro-3-iodobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 4-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 4-Fluoro-3-iodobenzoic acid on a larger scale?

A1: On a larger scale, it is crucial to be aware of the toxicological profile of 4-Fluoro-3-iodobenzoic acid, which is classified as toxic if swallowed.[1] Key safety precautions include:

  • Containment: Use of closed systems or well-ventilated enclosures to minimize dust and vapor exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[1]

  • Handling: Avoid breathing dust, mist, or spray.[1] Implement procedures to prevent spills and have a clear spillage mitigation plan.

Q2: What are the most common types of reactions where 4-Fluoro-3-iodobenzoic acid is used, and what are their general scale-up considerations?

A2: 4-Fluoro-3-iodobenzoic acid is a versatile building block, primarily used in cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions and their general scale-up considerations are:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids/esters. Scale-up challenges often involve catalyst deactivation, product purification from residual palladium, and managing the stoichiometry of the base.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines. Challenges include catalyst selection and loading, base sensitivity of functional groups, and potential for side reactions at higher temperatures.[2][3]

  • Ullmann Condensation: Copper-catalyzed C-O or C-N bond formation. Traditional conditions often require high temperatures and stoichiometric copper, which can be problematic on a large scale.[4][5] Modern catalytic systems with ligands can mitigate these issues.

Q3: How does the reactivity of the iodine and fluorine substituents influence scale-up?

A3: The iodine atom is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to the C-F bond. The electron-withdrawing nature of both the fluorine and carboxylic acid groups can influence the reactivity of the aryl iodide. This electronic effect can be beneficial for the oxidative addition step but may also affect the stability of intermediates. The fluorine atom can also participate in hydrogen bonding, which might influence solubility and crystal packing of the product.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Incomplete or Stalled Reaction

  • Symptom: Monitoring of the reaction (e.g., by HPLC) shows significant amounts of unreacted 4-Fluoro-3-iodobenzoic acid.

  • Potential Causes & Solutions:

CauseSolution
Catalyst Deactivation - Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. - Consider a more robust ligand or a pre-catalyst. - On a larger scale, subsurface sparging with an inert gas can be more effective than surface purging.
Poor Solubility - The reaction mixture may become too thick for effective mixing as the product forms. - Consider a different solvent system or an increase in solvent volume. Note that a significant increase in solvent may slow down the reaction rate.
Insufficient Base - The base may be consumed by side reactions or may not be strong enough. - Consider using a stronger base (e.g., K3PO4 instead of K2CO3) or increasing the stoichiometry. Be mindful of the base sensitivity of other functional groups.
Mass Transfer Limitation - Inadequate mixing can lead to localized depletion of reactants. - Evaluate and optimize the stirrer design and speed for the larger reactor volume.

Problem 2: High Levels of Homocoupling and Other Impurities

  • Symptom: Formation of significant amounts of biphenyl byproduct from the boronic acid (homocoupling) or other impurities.

  • Potential Causes & Solutions:

CauseSolution
Incorrect Stoichiometry - A slight excess of the boronic acid is common, but a large excess can lead to homocoupling. - Carefully control the addition rate and stoichiometry of the reagents.
High Reaction Temperature - Elevated temperatures can promote side reactions. - Optimize the temperature profile. It may be beneficial to run the reaction at a lower temperature for a longer period.
Oxygen Contamination - Traces of oxygen can promote the homocoupling of the boronic acid. - Improve inert gas purging and ensure all reagents and solvents are deoxygenated.
Buchwald-Hartwig Amination

Problem 1: Low Yield

  • Symptom: The desired amino-benzoic acid derivative is obtained in a lower-than-expected yield.

  • Potential Causes & Solutions:

CauseSolution
Inappropriate Ligand - The choice of phosphine ligand is critical. - Screen a variety of ligands to find the optimal one for the specific amine and substrate. Sterically hindered ligands are often effective.[2]
Base Incompatibility - Strong bases like sodium tert-butoxide can be problematic with sensitive functional groups. - Consider using weaker carbonate or phosphate bases, although this may require higher temperatures or longer reaction times.
Catalyst Inhibition - The product itself or impurities in the starting materials can inhibit the catalyst. - Ensure the purity of starting materials and consider a higher catalyst loading if inhibition is suspected.

Problem 2: Formation of Hydrodehalogenated Impurity

  • Symptom: Presence of 4-fluorobenzoic acid as a significant byproduct.

  • Potential Causes & Solutions:

CauseSolution
Presence of Water - Water can lead to the protonolysis of the organopalladium intermediate. - Use anhydrous solvents and reagents and ensure the reaction is run under dry conditions.
Side Reaction of the Catalyst - Some catalyst systems are more prone to hydrodehalogenation. - Experiment with different palladium sources and ligands.

Quantitative Data

The following table presents illustrative data on the impact of scaling up a Suzuki-Miyaura coupling reaction. Note: This data is representative and not from a specific documented process for 4-Fluoro-3-iodobenzoic acid.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactant (4-F-3-I-BA) 1.0 g1.0 kg50.0 kg
Boronic Acid 1.2 eq1.2 eq1.15 eq
Catalyst Loading 1 mol%1.5 mol%1.8 mol%
Reaction Time 6 hours10 hours16 hours
Yield 92%88%85%
Purity (by HPLC) 99.5%98.8%98.2%
Key Impurity (Homocoupling) 0.1%0.4%0.8%
Residual Palladium < 10 ppm< 25 ppm< 50 ppm

Experimental Protocols

Representative Lab-Scale Suzuki-Miyaura Coupling

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.04 eq)

  • Potassium carbonate (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-Fluoro-3-iodobenzoic acid, arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • In a separate flask, dissolve palladium(II) acetate and triphenylphosphine in the deoxygenated dioxane/water mixture.

  • Add the catalyst solution to the main reaction flask under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up Considerations for this Protocol:

  • Reagent Addition: On a larger scale, the addition of the catalyst solution should be done carefully to control any initial exotherm.

  • Mixing: Mechanical stirring will be required, and the stirrer design must ensure good mixing of the heterogeneous mixture.

  • Heating and Cooling: The larger volume will have different heat transfer characteristics. The heating and cooling rates need to be carefully controlled to avoid temperature gradients.

  • Work-up: The acidification and filtration steps will need to be adapted for larger equipment. Ensure adequate ventilation to handle any off-gassing during acidification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reactants: 4-F-3-I-BA, Boronic Acid, Base, Catalyst combine Combine Reagents in Reactor prep_reagents->combine prep_solvent Prepare & Degas Solvent System add_solvent Add Solvent prep_solvent->add_solvent combine->add_solvent purge Purge with Inert Gas add_solvent->purge heat_stir Heat and Stir (Monitor by HPLC/LC-MS) purge->heat_stir cool Cool to Room Temperature heat_stir->cool quench Quench & Phase Split cool->quench acidify Acidify Aqueous Phase quench->acidify filter Filter Product acidify->filter purify Purify (e.g., Recrystallization) filter->purify analyze Characterize Product (NMR, MS, Purity) purify->analyze

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_tree decision decision solution solution start Low Yield or Stalled Reaction check_catalyst Catalyst Issue? start->check_catalyst check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_catalyst Ensure inert atmosphere Increase catalyst/ligand loading Screen different ligands check_catalyst->solution_catalyst Yes check_mixing Poor Mixing? check_conditions->check_mixing No solution_conditions Optimize temperature Check base strength/stoichiometry Use anhydrous solvents check_conditions->solution_conditions Yes solution_mixing Increase agitation speed Evaluate stirrer design Consider different solvent check_mixing->solution_mixing Yes other_issues Investigate starting material purity check_mixing->other_issues No

Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.

References

Troubleshooting

Technical Support Center: 4-Fluoro-3-iodobenzoic Acid Reactions

Welcome to the technical support center for reactions involving 4-Fluoro-3-iodobenzoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Fluoro-3-iodobenzoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 4-Fluoro-3-iodobenzoic acid in Suzuki coupling reactions?

A1: The main challenges in Suzuki couplings with 4-Fluoro-3-iodobenzoic acid include potential low yields due to steric hindrance from the ortho-substituents and catalyst poisoning.[1][2] The electron-withdrawing nature of the fluorine and carboxylic acid groups can also influence the reactivity of the aryl iodide.[2] Additionally, the boronic acid coupling partner may be prone to side reactions like protodeboronation.[3]

Q2: How can I effectively remove palladium catalyst residues from my final product?

A2: Palladium residues can often be removed by aqueous washes, particularly if the product is soluble in an organic solvent that is immiscible with water. For stubborn residues, filtration through a pad of Celite can be effective. In some cases, a dilute acid wash can help in protonating any basic ligands and pulling the palladium complex into the aqueous layer, provided the target compound is stable to acid.[4]

Q3: My reaction with 4-Fluoro-3-iodobenzoic acid is not going to completion. What are some common causes?

A3: Incomplete conversion can be due to several factors. For cross-coupling reactions, the palladium catalyst may be deactivated or poisoned.[1] The base used might not be optimal for the specific reaction conditions, as the choice of base can significantly impact the reaction outcome.[5] Steric hindrance from the substituents on 4-Fluoro-3-iodobenzoic acid can also slow down the reaction rate.[5] Finally, ensure all reagents are pure and solvents are anhydrous, as water can interfere with many coupling reactions.

Q4: What is a general workup procedure for a reaction involving 4-Fluoro-3-iodobenzoic acid?

A4: A general aqueous workup is typically employed. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material. A final wash with brine helps to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate, filtering, and concentrating under reduced pressure.[4][6]

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low or no product yield.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst like XPhos Pd G3.[1]Tetrakis(triphenylphosphine)palladium(0) can be sensitive to oxygen.[1] Pre-catalysts are often more stable.
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]The choice of base is crucial and can significantly affect the yield in Suzuki couplings.[5]
Solvent Effects If using acetonitrile, switch to a less coordinating solvent like THF or DME.[1]Nitrile solvents can sometimes poison the catalyst.[1]
Protodeboronation of Boronic Acid Use the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid.[3]Boronic esters are often more stable and less prone to side reactions.[3]
Catalyst Poisoning by Iodide Add 2-3 equivalents of LiCl to the reaction mixture.[1]Excess iodide can build up and inhibit the catalyst. LiCl can help mitigate this effect.[1]
Heck Coupling Reactions

Issue: Formation of multiple products or low selectivity.

Potential Cause Troubleshooting Step Rationale
Incorrect Base Triethylamine (Et₃N) is a common base. If issues persist, consider a stronger, non-nucleophilic base.The base plays a key role in the regeneration of the active catalyst and can influence selectivity.
Reaction Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase it.Heck reactions can be sensitive to temperature, which can affect selectivity and the formation of byproducts.
Phosphine Ligand Issues If using a phosphine-based catalyst, consider a phosphine-free catalyst system, such as a Pd(L-proline)₂ complex.[7]Phosphine ligands can sometimes lead to side reactions. Phosphine-free systems can offer different reactivity and selectivity.[7]

Experimental Protocols

Representative Protocol for Suzuki Coupling

A mixture of 4-Fluoro-3-iodobenzoic acid (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.5 eq) is added to a reaction flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. An appropriate solvent (e.g., a mixture of dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

Standard Aqueous Workup Protocol
  • Cooling and Dilution : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Aqueous Washes : Transfer the diluted mixture to a separatory funnel.

    • Wash with a 1 M HCl solution to remove basic impurities.

    • Wash with a saturated aqueous solution of NaHCO₃ to remove unreacted 4-Fluoro-3-iodobenzoic acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration : Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by a suitable method, such as column chromatography or recrystallization.[8]

Visualized Workflows and Logic

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Fluoro-3-iodobenzoic acid Boronic Acid/Alkene Base B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Solvent and Catalyst B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute with Organic Solvent E->F Reaction Complete G Aqueous Washes: 1. Acid (e.g., 1M HCl) 2. Base (e.g., sat. NaHCO3) 3. Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter & Concentrate H->I J Purify Crude Product: Column Chromatography or Recrystallization I->J K Final Product J->K

Caption: General experimental workflow for reactions with 4-Fluoro-3-iodobenzoic acid.

G A Low Yield in Suzuki Coupling? B Check Catalyst Activity A->B C Is Catalyst Fresh? B->C D Use Fresh Catalyst / Pre-catalyst C->D No E Screen Different Bases (K2CO3, Cs2CO3) C->E Yes J Problem Solved D->J F Any Improvement? E->F G Change Solvent (e.g., from MeCN to THF) F->G No F->J Yes H Any Improvement? G->H I Consider Using Boronic Ester H->I No H->J Yes I->J K No L No M No N Yes O Yes P Yes

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Optimization

Technical Support Center: Purity Assessment of 4-Fluoro-3-iodobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Fluoro-3-iodobenzoic acid. This resource is intended for r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Fluoro-3-iodobenzoic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of 4-Fluoro-3-iodobenzoic acid?

A1: The primary methods for purity assessment of 4-Fluoro-3-iodobenzoic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages. HPLC is excellent for routine purity analysis and quantification of non-volatile impurities. GC-MS is suitable for volatile and semi-volatile impurities and provides structural information for identification.[1][2] qNMR is a primary ratio method that allows for direct purity determination against a certified internal standard without the need for a specific reference standard of the analyte.[1]

Q2: What are the typical purity specifications for commercially available 4-Fluoro-3-iodobenzoic acid?

A2: Commercially available 4-Fluoro-3-iodobenzoic acid typically has a purity of 96% to over 98%.[3] Specific purity levels should always be confirmed with the supplier's certificate of analysis.

Q3: What are the potential impurities in 4-Fluoro-3-iodobenzoic acid?

A3: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the iodination of 4-fluorobenzoic acid. Potential impurities could include:

  • Starting materials: Unreacted 4-fluorobenzoic acid.

  • Positional isomers: Other iodo-fluoro-benzoic acid isomers (e.g., 2-iodo-4-fluorobenzoic acid).

  • Over-iodinated species: Di-iodinated fluorobenzoic acid.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, acetic acid).

Q4: How can I identify unknown peaks in my chromatogram?

A4: Unknown peaks can be tentatively identified using a mass spectrometer (in GC-MS or LC-MS). The mass spectrum of the unknown peak can be compared against spectral libraries (e.g., NIST) for identification.[1] For definitive identification, the impurity may need to be isolated and characterized using spectroscopic techniques like NMR.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Decrease the sample concentration or injection volume.
Secondary Interactions Use a mobile phase with a different pH to suppress ionization of the analyte or silanol groups on the column. The addition of a small amount of a competing base (e.g., triethylamine) can sometimes help for basic analytes, though less relevant for an acidic compound like 4-fluoro-3-iodobenzoic acid.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition.
Column Degradation Flush the column with a strong solvent or replace the column if it is old or has been used extensively.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially for gradient methods.
Pump Malfunction Check the pump for leaks, salt buildup, and listen for unusual noises. Change pump seals if necessary.

Issue 3: No Peaks or Very Small Peaks

Possible Cause Troubleshooting Step
No Injection Check the autosampler for proper operation and ensure the vial contains sufficient sample.
Detector Issue Verify that the detector lamp is on and that the wavelength is set correctly for 4-Fluoro-3-iodobenzoic acid (typically in the UV range).
Sample Degradation Prepare a fresh sample and standard solution.
Clogged System Check for blockages in the injector, tubing, or column.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for the purity determination of 4-Fluoro-3-iodobenzoic acid using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Accurately weigh about 10 mg of 4-Fluoro-3-iodobenzoic acid reference standard and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the 4-Fluoro-3-iodobenzoic acid sample and dissolve it in 100 mL of diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Analysis: Inject the diluent (as a blank), the standard solution, and the sample solution.

  • Data Analysis: Determine the area percentage of the main peak in the sample chromatogram to calculate the purity.

Protocol 2: Impurity Identification by GC-MS (after derivatization)

Benzoic acids are not volatile enough for direct GC analysis and require derivatization. A common method is esterification to form the more volatile methyl ester.

Instrumentation and Consumables:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization reagent: BF3-Methanol or diazomethane (use with extreme caution)

  • Helium carrier gas

Procedure:

  • Derivatization (using BF3-Methanol):

    • Accurately weigh about 1 mg of the 4-Fluoro-3-iodobenzoic acid sample into a vial.

    • Add 1 mL of BF3-Methanol solution.

    • Heat the vial at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of water, and extract the methyl ester with 1 mL of hexane.

    • Use the hexane layer for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-450

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to methyl 4-fluoro-3-iodobenzoate. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of 4-Fluoro-3-iodobenzoic acid using qNMR with an internal standard.[4]

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the 4-Fluoro-3-iodobenzoic acid sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into the same vial.[4]

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-Fluoro-3-iodobenzoic acid

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting start Start: 4-Fluoro-3-iodobenzoic Acid Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc Purity gcms GC-MS Analysis (with derivatization) dissolve->gcms Impurity ID qnmr qNMR Analysis dissolve->qnmr Absolute Purity purity_calc Purity Calculation (% Area, qNMR formula) hplc->purity_calc impurity_id Impurity Identification (MS Library Search) gcms->impurity_id qnmr->purity_calc report Final Report purity_calc->report impurity_id->report troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues start Problem with Chromatogram? rt_issue Inconsistent Retention Times? start->rt_issue Yes peak_issue Poor Peak Shape? (Tailing/Fronting) start->peak_issue No check_mobile_phase Check Mobile Phase (Composition, Degassing) rt_issue->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Check Pump (Leaks, Flow Rate) check_temp->check_pump end Problem Solved check_pump->end check_overload Reduce Sample Concentration/Volume peak_issue->check_overload Yes check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_column Flush or Replace Column check_solvent->check_column check_column->end

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Fluoro-3-iodobenzoic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of appropriately functionaliz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Halogenated benzoic acids are a cornerstone of this molecular toolbox, serving as versatile precursors in a myriad of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 4-Fluoro-3-iodobenzoic acid with other halobenzoic acids, supported by experimental data and detailed protocols for key transformations.

The Reactivity Hierarchy of Aryl Halides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for oxidative addition to a palladium(0) center, often the rate-determining step, is:

I > Br > Cl >> F

This hierarchy is a direct consequence of the decreasing bond dissociation energies from C-I to C-F. The weaker C-I bond in 4-Fluoro-3-iodobenzoic acid makes the iodine substituent the primary site of reactivity in typical cross-coupling reactions, allowing for selective functionalization. The presence of the fluorine atom, while having a minimal direct participating role in the coupling reaction at the iodine site, influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, this guide will focus on three of the most powerful and widely utilized cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following sections present representative data and experimental protocols to illustrate the reactivity differences between 4-Fluoro-3-iodobenzoic acid and its bromo- and chloro-substituted analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a staple in the synthesis of biaryl scaffolds. The enhanced reactivity of the C-I bond allows for milder reaction conditions and often leads to higher yields compared to other halo-analogs.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halobenzoic Acids with Phenylboronic Acid

Halobenzoic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluoro-3-iodobenzoic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O806~95
4-Fluoro-3-bromobenzoic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O10012~85
3-Chloro-4-fluorobenzoic acidPd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene/H₂O11024~70

Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary based on specific substrates and optimized conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and solvent (e.g., Dioxane/H₂O, 4:1, 5 mL) are added. The reaction mixture is then heated with stirring for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halobenzoic Acid + Phenylboronic Acid + Base Reaction_Mixture Combine & Heat under Inert Gas Reactants->Reaction_Mixture Catalyst Pd Catalyst Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quench_Extract Quench with Water & Extract Reaction_Mixture->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Biaryl Product Purify->Product

Suzuki-Miyaura Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds. Again, the iodo-substituted benzoic acid demonstrates superior reactivity.

Table 2: Representative Data for Sonogashira Coupling of Halobenzoic Acids with Phenylacetylene

Halobenzoic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluoro-3-iodobenzoic acidPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF504~92
4-Fluoro-3-bromobenzoic acidPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF7010~80
3-Chloro-4-fluorobenzoic acidPd(OAc)₂ (2 mol%) + XPhos (4 mol%), CuI (5 mol%)Cs₂CO₃Dioxane10020~65

Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary based on specific substrates and optimized conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dried flask are added the halobenzoic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF, 5 mL), a base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.1 mmol) are added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-C≡CR(L2) OxAdd->Transmetalation Transmetalation (Cu-C≡CR) Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product CuX CuX CuCCR Cu-C≡CR CuX->CuCCR + H-C≡CR + Base CuCCR->CuX Transmetalation to Pd HC≡CR H-C≡CR Base Base

Simplified Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trend of aryl halides is also pronounced in this transformation, with aryl iodides generally providing higher yields under milder conditions.

Table 3: Representative Data for Buchwald-Hartwig Amination of Halobenzoic Acids with Aniline

Halobenzoic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluoro-3-iodobenzoic acidPd₂(dba)₃ (2 mol%) + XPhos (4 mol%)NaOtBuToluene808~90
4-Fluoro-3-bromobenzoic acidPd₂(dba)₃ (2 mol%) + XPhos (4 mol%)NaOtBuToluene10016~82
3-Chloro-4-fluorobenzoic acidPd(OAc)₂ (2 mol%) + RuPhos (4 mol%)K₃PO₄t-BuOH11024~75

Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary based on specific substrates and optimized conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vial is charged with the halobenzoic acid (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol) are added. The vial is sealed and heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Reactivity_Factors Reactivity Overall Reactivity CX_Bond C-X Bond Strength (I > Br > Cl > F) CX_Bond->Reactivity Electronic_Effects Electronic Effects (Inductive/Resonance) Electronic_Effects->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Catalyst_System Catalyst & Ligand Catalyst_System->Reactivity Reaction_Conditions Base, Solvent, Temp. Reaction_Conditions->Reactivity

Factors Influencing Reactivity

Conclusion

The comparative data clearly demonstrates that 4-Fluoro-3-iodobenzoic acid is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The presence of the iodine atom facilitates efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under relatively mild conditions, leading to high yields of the desired products. While the corresponding bromo- and chloro-analogs are also viable substrates, they generally require more forcing conditions, such as higher temperatures and longer reaction times, and may necessitate the use of more specialized and often more expensive catalyst systems to achieve comparable results. For researchers and professionals in drug development, the superior reactivity of 4-Fluoro-3-iodobenzoic acid offers significant advantages in terms of reaction efficiency, functional group tolerance, and overall synthetic strategy, making it a preferred choice for the construction of complex molecular architectures.

Comparative

A Comparative Guide to Alternatives for 4-Fluoro-3-iodobenzoic Acid in Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical factor that influences reaction efficiency, cost, and overall...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical factor that influences reaction efficiency, cost, and overall project timelines. 4-Fluoro-3-iodobenzoic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, considerations of cost, availability, and specific reaction requirements often necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to 4-Fluoro-3-iodobenzoic acid, focusing on their performance in key synthetic transformations, supported by established chemical principles and representative experimental data.

The Landscape of Alternatives

The primary alternatives to 4-Fluoro-3-iodobenzoic acid are its halogen-substituted analogs: 4-Fluoro-3-bromobenzoic acid and 4-Fluoro-3-chlorobenzoic acid. The fundamental difference in their utility lies in the reactivity of the carbon-halogen bond, which follows the general trend: C-I > C-Br > C-Cl. This hierarchy is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved in the oxidative addition step of catalytic cycles.[1]

Another important class of alternatives includes boronic acid derivatives, such as 4-Fluoro-3-(dihydroxyboranyl)benzoic acid, which are key partners in Suzuki-Miyaura couplings.

This guide will focus on the comparative performance of these alternatives in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The choice of the halide on the 4-fluorobenzoic acid scaffold significantly impacts the reaction conditions and outcomes.

Qualitative Reactivity Comparison:

  • 4-Fluoro-3-iodobenzoic acid: Exhibits the highest reactivity, often enabling coupling at lower temperatures and with a wider range of boronic acids. The high reactivity can sometimes lead to side reactions, such as homocoupling of the boronic acid.

  • 4-Fluoro-3-bromobenzoic acid: Offers a good balance of reactivity and stability. It is generally less expensive than the iodo- a`nalog and is a workhorse for many Suzuki-Miyaura reactions.[2][3]

  • 4-Fluoro-3-chlorobenzoic acid: The least reactive of the three, typically requiring more forcing conditions, such as higher temperatures, stronger bases, and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields to the bromo and iodo counterparts.[2]

Quantitative Performance Data (Representative)

ReagentCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Fluoro-3-iodobenzoic acid Pd(PPh₃)₄ (2-5)K₂CO₃Toluene/H₂O80-904-8>90
4-Fluoro-3-bromobenzoic acid Pd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane10012-1685-95
4-Fluoro-3-chlorobenzoic acid Pd₂(dba)₃ (2) with XPhos (4)Cs₂CO₃t-BuOH100-12018-2470-85

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds. The reactivity trend of the 4-fluoro-3-halobenzoic acids in this reaction mirrors that of the Suzuki-Miyaura coupling.

Qualitative Reactivity Comparison:

  • 4-Fluoro-3-iodobenzoic acid: The most reactive substrate, often undergoing coupling at room temperature or with mild heating. The high reactivity is advantageous for sensitive alkynes.

  • 4-Fluoro-3-bromobenzoic acid: A reliable substrate for Sonogashira couplings, typically requiring moderate heating.[1]

  • 4-Fluoro-3-chlorobenzoic acid: The most challenging of the three, generally requiring higher temperatures and more specialized catalyst systems. Copper-free conditions are often preferred to minimize side reactions at elevated temperatures.

Quantitative Performance Data (Representative)

ReagentCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Fluoro-3-iodobenzoic acid Pd(PPh₃)₄ (2), CuI (4)Et₃NTHF25-502-6>90
4-Fluoro-3-bromobenzoic acid PdCl₂(PPh₃)₂ (3), CuI (5)PiperidineDMF80-1008-1280-90
4-Fluoro-3-chlorobenzoic acid Pd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane110-13016-2460-75

Performance in Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reactivity of the 4-fluoro-3-halobenzoic acids in the Heck reaction follows the established trend.

Qualitative Reactivity Comparison:

  • 4-Fluoro-3-iodobenzoic acid: Highly reactive, often providing good yields under relatively mild conditions.

  • 4-Fluoro-3-bromobenzoic acid: A commonly used substrate for the Heck reaction, offering a good compromise between reactivity and cost.

  • 4-Fluoro-3-chlorobenzoic acid: The least reactive, typically requiring higher temperatures and often leading to lower yields compared to the other two halides.

Quantitative Performance Data (Representative)

ReagentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Fluoro-3-iodobenzoic acid Pd(OAc)₂ (2)Et₃NDMF80-1006-1085-95
4-Fluoro-3-bromobenzoic acid Pd(OAc)₂ (2), PPh₃ (4)NaOAcDMA100-12012-1875-85
4-Fluoro-3-chlorobenzoic acid Herrmann's catalyst (1)K₂CO₃NMP120-14024-3650-70

Experimental Protocols

Synthesis of 4-Fluoro-3-bromobenzoic Acid

A representative synthesis of 4-fluoro-3-bromobenzoic acid is provided below.

Materials:

  • 4-Fluorobenzoic acid

  • Sulfuric acid

  • Nitric acid

  • Iron powder

  • Hydrochloric acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

Procedure:

  • Nitration: To a stirred solution of 4-fluorobenzoic acid in concentrated sulfuric acid at 0 °C, slowly add concentrated nitric acid. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 4-fluoro-3-nitrobenzoic acid.

  • Reduction: Suspend 4-fluoro-3-nitrobenzoic acid in a mixture of ethanol and water. Add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux for 2 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Adjust the pH to neutral to precipitate 4-amino-3-fluorobenzoic acid.

  • Bromination: Dissolve 4-amino-3-fluorobenzoic acid in a suitable solvent and perform a Sandmeyer reaction using NaNO₂, HBr, and CuBr to yield 4-fluoro-3-bromobenzoic acid. Alternatively, a radical bromination can be performed on a protected form of the starting material.

General Protocol for Suzuki-Miyaura Coupling of 4-Fluoro-3-bromobenzoic Acid

Materials:

  • 4-Fluoro-3-bromobenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-fluoro-3-bromobenzoic acid, the arylboronic acid, and K₃PO₄.

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Under the inert atmosphere, add the 1,4-dioxane and degassed water.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Workflows

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - 4-Fluoro-3-halobenzoic acid - Arylboronic acid - Base purge Purge with Inert Gas reagents->purge solvent_catalyst Add Solvent & Catalyst purge->solvent_catalyst heat Heat & Stir solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Hierarchy cluster_reactivity Reactivity in Cross-Coupling cluster_conditions Reaction Conditions Iodo 4-Fluoro-3-iodobenzoic Acid Mild Milder Conditions (Lower Temp, Weaker Base) Iodo->Mild Highest Reactivity Bromo 4-Fluoro-3-bromobenzoic Acid Moderate Moderate Conditions Bromo->Moderate Good Balance Chloro 4-Fluoro-3-chlorobenzoic Acid Forcing Forcing Conditions (Higher Temp, Stronger Base, Specialized Catalysts) Chloro->Forcing Lowest Reactivity

Caption: Relationship between halogen substituent and reaction conditions.

Conclusion

The selection of an appropriate alternative to 4-Fluoro-3-iodobenzoic acid is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • 4-Fluoro-3-iodobenzoic acid remains the reagent of choice for reactions requiring high reactivity and mild conditions.

  • 4-Fluoro-3-bromobenzoic acid presents a cost-effective and highly versatile alternative with a good balance of reactivity and stability, making it suitable for a broad range of applications.

  • 4-Fluoro-3-chlorobenzoic acid , while less reactive, is often the most economical option for large-scale syntheses, provided that more robust catalytic systems are employed.

Ultimately, a thorough understanding of the principles of cross-coupling reactions and the relative reactivity of these building blocks will empower researchers to make informed decisions that optimize their synthetic strategies.

References

Validation

validation of analytical methods for 4-Fluoro-3-iodobenzoic acid derivatives

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-iodobenzoic Acid Derivatives For researchers, scientists, and drug development professionals, the robust validation of analytical methods is para...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-iodobenzoic Acid Derivatives

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of 4-Fluoro-3-iodobenzoic acid and its derivatives. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific instrumentation available. This document outlines the experimental protocols and presents key validation parameters to aid in this decision-making process.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of 4-Fluoro-3-iodobenzoic acid derivatives. The data presented is a synthesis from methodologies applied to similar halogenated benzoic acids and serves as a guideline for method development and validation.

Table 1: Comparison of HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UVGC-MS
Limit of Quantitation (LOQ) ~5 µg/mL0.1 - 1 µg/mL
Linearity (R²) > 0.999> 0.998
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2.0%< 5.0%
Sample Preparation Simple dilutionDerivatization may be required
Key Advantages Fast, simple sample preparationHigh sensitivity and selectivity

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the routine analysis of 4-Fluoro-3-iodobenzoic acid in bulk drug substances and simple formulations.

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 60:40 v/v ratio is a common starting point.[1] The exact ratio should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of 4-Fluoro-3-iodobenzoic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the nominal concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically 10:1).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of trace levels of 4-Fluoro-3-iodobenzoic acid derivatives, particularly in complex matrices.

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: 50-350 amu.

2. Sample Preparation (with Derivatization):

  • For volatile analysis, derivatization is often necessary for carboxylic acids. A common method is esterification to form a more volatile derivative.

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction may be required.

  • Derivatization: A common derivatizing agent for carboxylic acids is trimethylsilyl (TMS) or diazomethane.[2] For example, the dried extract can be reconstituted in a suitable solvent, and a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be added and heated to form the TMS ester.

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOQ) are assessed similarly to the HPLC method, using the derivatized analyte.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E UV Detection D->E F Chromatogram Generation E->F G Quantification F->G GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (if needed) B Dry Down Extract A->B C Derivatization B->C D Inject into GC-MS C->D E Mass Spectrometry Detection D->E F Chromatogram & Mass Spectra E->F G Quantification F->G Validation_Parameters Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Robustness Robustness Method Validation->Robustness Accuracy->LOQ Precision->LOQ Linearity->Range

References

Comparative

A Comparative Guide to Catalysts for the Coupling of 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex biaryl and enyne structures is a cornerstone of modern medicinal chemistry and materials science. 4-Fluoro-3-iodobenzoic acid is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex biaryl and enyne structures is a cornerstone of modern medicinal chemistry and materials science. 4-Fluoro-3-iodobenzoic acid is a valuable building block in these endeavors, offering two distinct points for functionalization. The iodine atom provides a reactive handle for various cross-coupling reactions, while the fluorine atom and the carboxylic acid moiety can be utilized for further modifications or to modulate the physicochemical properties of the final molecule. The efficiency of coupling reactions involving this substrate is highly dependent on the choice of catalyst. This guide provides a comparative overview of common catalyst systems for Suzuki-Miyaura and Sonogashira couplings of aryl iodides, with a focus on substrates analogous to 4-Fluoro-3-iodobenzoic acid, supported by representative experimental data.

Catalyst Performance Comparison

The selection of an optimal catalyst system is critical for achieving high yields and reaction efficiency in the coupling of 4-Fluoro-3-iodobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the fluorine atom can influence the reactivity of the C-I bond. Below is a summary of the performance of different palladium-based catalyst systems in Suzuki-Miyaura and Sonogashira couplings of structurally similar aryl iodides.

Disclaimer: The following data has been compiled from literature sources for reactions involving aryl iodides with similar electronic and steric properties to 4-Fluoro-3-iodobenzoic acid due to the absence of a direct comparative study on the target molecule. These values should be considered as a guideline for catalyst selection and reaction optimization.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012~85-954-Iodobenzoic acid / Aryl iodides
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002>954-Chlorotoluene (Aryl Halide)
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012~954-Bromoanisole (Aryl Halide)
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene1001-2>95Sterically hindered aryl halides

Table 2: Performance of Palladium/Copper Catalysts in Sonogashira Coupling of Aryl Iodides

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF25-502-6~90-984-Iodotoluene / Aryl iodides
Pd(OAc)₂ / PPh₃CuIPPh₃Et₃NToluene6012~85-95Aryl iodides
Pd/CCuI-Et₃NH₂O803~90Iodophenols
Pd(dba)₂ / PCy₃- (Copper-free)PCy₃Cs₂CO₃Dioxane10012~90Aryl iodides

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Sonogashira coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for the specific coupling partners of 4-Fluoro-3-iodobenzoic acid.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Fluoro-3-iodobenzoic acid with an arylboronic acid.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of 4-Fluoro-3-iodobenzoic acid with a terminal alkyne.

Materials:

  • 4-Fluoro-3-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (DMF or Toluene) and triethylamine via syringe.

  • Add the terminal alkyne to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (Aryl Halide, Coupling Partner, Base) B Add to Flame-Dried Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Add Catalyst & Ligand D->E F Heat & Stir (e.g., 80-100°C) E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Quench & Extract with Organic Solvent H->I J Wash & Dry Organic Layer I->J K Concentrate (Rotary Evaporator) J->K L Purify (Column Chromatography) K->L M Characterize Product (NMR, MS) L->M

Caption: General experimental workflow for a catalytic cross-coupling reaction.

suzuki_cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' L₂ ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validation

spectroscopic comparison of 4-Fluoro-3-iodobenzoic acid isomers

A Spectroscopic Comparison of 4-Fluoro-3-iodobenzoic Acid Isomers for Researchers and Drug Development Professionals This guide provides a comparative analysis of the spectroscopic properties of 4-Fluoro-3-iodobenzoic ac...

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Fluoro-3-iodobenzoic Acid Isomers for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Fluoro-3-iodobenzoic acid and its isomers. Due to the limited availability of comprehensive experimental data for all isomers, this comparison incorporates data from related, singly-substituted fluorobenzoic and iodobenzoic acids to elucidate expected spectroscopic trends. This information is crucial for the identification, characterization, and differentiation of these structurally similar compounds in research and drug development.

Introduction

4-Fluoro-3-iodobenzoic acid and its positional isomers are important building blocks in medicinal chemistry and materials science. The precise arrangement of the fluoro, iodo, and carboxylic acid substituents on the benzene ring significantly influences their physicochemical properties and spectroscopic signatures. An understanding of these differences is essential for unambiguous structural confirmation and purity assessment. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in this endeavor.

Comparative Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-3H-4H-5H-6Solvent
4-Fluoro-3-iodobenzoic acid-----Data not available
5-Fluoro-2-iodobenzoic acid-7.03-7.08 (m)7.56-7.59 (m)-8.00-8.04 (m)Methanol-d4[1]
2-Fluorobenzoic acid-7.10-7.25 (m)7.50-7.60 (m)7.10-7.25 (m)8.00-8.10 (m)Not specified[2]
3-Fluorobenzoic acid7.85 (d)-7.40-7.55 (m)7.25-7.35 (m)7.70 (d)Not specified
4-Fluorobenzoic acid8.01 (dd)7.32 (t)-7.32 (t)8.01 (dd)DMSO-d6[3]
2-Iodobenzoic acid-7.20 (t)7.45 (t)7.90 (d)8.05 (d)DMSO-d6[4][5]
3-Iodobenzoic acid8.25 (s)-7.95 (d)7.35 (t)7.90 (d)Not specified[6]
4-Iodobenzoic acid7.85 (d)7.60 (d)-7.60 (d)7.85 (d)Not specified[7]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-5C-6C=OSolvent
4-Fluoro-3-iodobenzoic acid-------Data not available
2-Fluorobenzoic acid118.9 (d)162.1 (d)117.2 (d)134.7124.6132.4164.8Not specified[8]
3-Fluorobenzoic acid133.1 (d)115.9 (d)162.7 (d)119.8 (d)130.8125.7 (d)166.2Not specified[9]
4-Fluorobenzoic acid127.8132.5 (d)116.0 (d)165.4 (d)116.0 (d)132.5 (d)166.7DMSO-d6[10]
2-Iodobenzoic acid132.595.1141.5128.4131.1133.6170.1Not specified[11]
4-Iodobenzoic acid131.0138.2131.0100.1131.0138.2167.3Not specified[12]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm-1)

CompoundO-H Stretch (acid)C=O Stretch (acid)C-F StretchC-I Stretch
4-Fluoro-3-iodobenzoic acidData not availableData not availableData not availableData not available
5-Fluoro-2-iodobenzoic acid~3000 (broad)~1700~1250~600
2-Fluorobenzoic acid2500-3300 (broad)16901220-
3-Fluorobenzoic acid2500-3300 (broad)16851245-[13]
4-Fluorobenzoic acid2500-3300 (broad)16801230-[14][15]
2-Iodobenzoic acid2500-3300 (broad)1700-650[16][17]
3-Iodobenzoic acid2500-3300 (broad)1695-660[18]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+[M-H]-Key Fragments
4-Fluoro-3-iodobenzoic acid266 (Predicted)[19]265 (Predicted)[19]Predicted: [M+H]+ 267, [M+Na]+ 289[19]
2-Fluorobenzoic acid140139123 ([M-OH]+), 95 ([M-COOH]+)
4-Fluorobenzoic acid140139123 ([M-OH]+), 95 ([M-COOH]+)
2-Iodobenzoic acid248247231 ([M-OH]+), 121 ([M-I]+)
4-Iodobenzoic acid248247231 ([M-OH]+), 121 ([M-I]+)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions may vary based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).[20]

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Fluoro-3-iodobenzoic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet For IR MS MS Sample->MS For MS NMR NMR Dissolution->NMR IR IR KBr_Pellet->IR Process_NMR Process NMR Data (FT, Phasing) NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of fluoro-iodobenzoic acid isomers.

Conclusion

This guide provides a foundational spectroscopic comparison for 4-Fluoro-3-iodobenzoic acid and its isomers. While a complete experimental dataset is not currently available for all isomers, the provided data and protocols offer a valuable resource for researchers. The analysis of simpler, related compounds highlights the expected influence of the fluoro and iodo substituents on the spectroscopic properties. Further experimental work is required to build a comprehensive and directly comparable database for this important class of compounds.

References

Comparative

The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 4-Fluoro-3-iodobenzoic Acid in Large-Scale Production

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity, process efficiency, and economic viability. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity, process efficiency, and economic viability. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoro-3-iodobenzoic acid in large-scale synthesis, offering an objective comparison with its halogenated alternatives and supported by representative experimental data.

4-Fluoro-3-iodobenzoic acid is a valuable building block in medicinal chemistry, prized for its unique electronic properties and its utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of many active pharmaceutical ingredients (APIs). The presence of both a fluorine and an iodine atom on the benzoic acid scaffold provides distinct advantages. The iodine atom, in particular, serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. However, the higher reactivity and associated benefits often come at a premium. This guide dissects the trade-offs between 4-Fluoro-3-iodobenzoic acid and its bromo- and chloro-analogs to provide a clear framework for decision-making in a large-scale manufacturing context.

Performance and Cost: A Comparative Overview

The choice between iodo-, bromo-, and chloro-substituted benzoic acids in large-scale synthesis is a classic optimization problem. The enhanced reactivity of the carbon-iodine bond often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can lead to significant downstream cost savings. However, the initial procurement cost of the iodinated starting material is typically higher. The following tables summarize the key performance indicators and cost considerations.

CompoundRepresentative Bulk Price (per kg)Molecular Weight ( g/mol )Price (per mole)
4-Fluoro-3-iodobenzoic acid~$650 - $2000+266.01~$173 - $532+
4-Fluoro-3-bromobenzoic acid~$150 - $500219.01~$33 - $110
4-Fluoro-3-chlorobenzoic acid~$50 - $200174.56~$9 - $35

Note: Prices are estimates based on publicly available data from various suppliers for bulk quantities and are subject to change based on market conditions and purity requirements.

Feature4-Fluoro-3-iodobenzoic acid4-Fluoro-3-bromobenzoic acid4-Fluoro-3-chlorobenzoic acid
Relative Reactivity in Cross-Coupling HighestModerateLowest
Typical Reaction Time ShorterLongerLongest
Typical Catalyst Loading LowerModerateHigher
Reaction Temperature MilderModerateHarsher
Overall Process Robustness HighModerateCan be challenging
Upfront Material Cost HighModerateLow

The Bottom Line: A Cost-Benefit Analysis

The decision to employ 4-Fluoro-3-iodobenzoic acid in a large-scale synthesis campaign hinges on a careful evaluation of the following factors:

  • Value of the Final Product: For high-value APIs where speed-to-market, purity, and overall yield are paramount, the higher initial cost of the iodinated starting material can be readily justified. The reduced batch times, lower catalyst costs, and simplified purification can lead to a lower overall cost of goods.

  • Process Efficiency: The milder reaction conditions associated with 4-Fluoro-3-iodobenzoic acid can translate to energy savings and may be enabling for sensitive substrates that would decompose under the harsher conditions required for less reactive analogs.

  • Capital Expenditure: Processes that require high temperatures and pressures may necessitate more specialized and expensive reactor systems. The use of a more reactive starting material could allow for the use of standard, lower-cost equipment.

  • Waste Management: While the upfront cost is higher, more efficient reactions with fewer side products can lead to a reduction in waste streams and associated disposal costs.

In contrast, for the synthesis of lower-value bulk chemicals or in processes where the starting material cost is the dominant economic driver, the less expensive bromo- or chloro-analogs may be the more prudent choice, provided that the process can be optimized to achieve acceptable yields and purity.

Experimental Protocols

This section provides representative experimental protocols for the large-scale synthesis of 4-Fluoro-3-iodobenzoic acid and a comparative Suzuki-Miyaura coupling reaction.

Protocol 1: Illustrative Large-Scale Synthesis of 4-Fluoro-3-iodobenzoic Acid

This protocol is a representative multi-step synthesis adapted from procedures for similar compounds.

Step 1: Diazotization and Iodination of 4-Fluoro-3-aminobenzoic acid

  • Reaction Setup: A 100 L glass-lined reactor is charged with a solution of 4-Fluoro-3-aminobenzoic acid (5 kg, 32.2 mol) in 20 L of 20% hydrochloric acid. The mixture is cooled to 0-5 °C with constant stirring.

  • Diazotization: A solution of sodium nitrite (2.46 kg, 35.4 mol) in 10 L of water is added dropwise to the reactor, maintaining the internal temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Iodination: A solution of potassium iodide (8.0 kg, 48.2 mol) in 15 L of water is then added portion-wise to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the precipitated solid is collected by filtration. The crude product is washed with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water. The solid is then dried under vacuum at 60 °C to yield 4-Fluoro-3-iodobenzoic acid.

Expected Yield: 75-85%

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the reactivity of 4-fluoro-3-halobenzoic acids in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Parameter4-Fluoro-3-iodobenzoic acid4-Fluoro-3-bromobenzoic acid4-Fluoro-3-chlorobenzoic acid
Starting Material 5.32 g (20 mmol)4.38 g (20 mmol)3.49 g (20 mmol)
Phenylboronic Acid 2.68 g (22 mmol)2.68 g (22 mmol)2.68 g (22 mmol)
Palladium Catalyst (e.g., Pd(PPh₃)₄) 0.23 g (0.2 mmol, 1 mol%)0.46 g (0.4 mmol, 2 mol%)0.92 g (0.8 mmol, 4 mol%)
Base (e.g., K₂CO₃) 5.52 g (40 mmol)5.52 g (40 mmol)5.52 g (40 mmol)
Solvent (e.g., 1,4-Dioxane/Water 4:1) 100 mL100 mL100 mL
Reaction Temperature 80 °C90 °C100 °C
Typical Reaction Time 2-4 hours6-12 hours18-24 hours
Representative Yield >90%80-90%60-75%

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add the respective 4-fluoro-3-halobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

  • Solvent and Catalyst Addition: The solvent mixture is added, followed by the palladium catalyst.

  • Reaction: The mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified with 2N HCl to precipitate the product.

  • Isolation and Purification: The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthetic Workflow and Decision Logic

To further clarify the processes and decision-making involved, the following diagrams are provided.

G cluster_synthesis Large-Scale Synthesis of 4-Fluoro-3-iodobenzoic Acid start 4-Fluoro-3-aminobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization iodination Iodination (KI) diazotization->iodination workup Work-up & Isolation iodination->workup product 4-Fluoro-3-iodobenzoic Acid workup->product

Caption: A representative workflow for the large-scale synthesis of 4-Fluoro-3-iodobenzoic acid.

G decision Select Halogenated Starting Material high_value High-Value API? decision->high_value cost_sensitive Cost-Sensitive Process? decision->cost_sensitive iodo Use 4-Fluoro-3-iodobenzoic Acid (Higher Reactivity, Higher Cost) high_value->iodo Yes bromo Use 4-Fluoro-3-bromobenzoic Acid (Moderate Reactivity & Cost) high_value->bromo No cost_sensitive->bromo No chloro Use 4-Fluoro-3-chlorobenzoic Acid (Lower Reactivity, Lower Cost) cost_sensitive->chloro Yes

Caption: A decision-making flowchart for selecting the appropriate halogenated benzoic acid.

G cluster_reactivity Reactivity: I > Br > Cl Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the rate-determining oxidative addition step.

Validation

A Comparative Guide to the Regioselectivity of Reactions with 4-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals 4-Fluoro-3-iodobenzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular archit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-3-iodobenzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Possessing two distinct halogen substituents—an iodine and a fluorine atom—on a benzoic acid scaffold, it offers orthogonal reactivity that can be selectively harnessed. The C-I bond is readily activated by transition metal catalysts, while the C-F bond is susceptible to nucleophilic aromatic substitution. Understanding and controlling the regioselectivity of reactions at these two positions is paramount for its effective use in the synthesis of pharmaceuticals and functional materials.

This guide provides an objective comparison of common synthetic transformations involving 4-fluoro-3-iodobenzoic acid, supported by established chemical principles and generalized experimental data. We will explore palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed protocols for each key transformation.

Factors Influencing Regioselectivity

The regiochemical outcome of reactions with 4-fluoro-3-iodobenzoic acid is primarily dictated by the choice of reaction conditions and mechanism. The fundamental difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the key determinant.

  • Palladium-Catalyzed Cross-Coupling: These reactions (e.g., Suzuki, Sonogashira, Heck) proceed via an oxidative addition step. The rate of oxidative addition of a C-X bond to a palladium(0) center follows the trend of bond dissociation energy: C-I < C-Br < C-OTf << C-Cl << C-F. Consequently, the weaker C-I bond reacts almost exclusively, leaving the robust C-F bond intact.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires a good nucleofuge (leaving group) and an electron-deficient aromatic ring. The rate of nucleophilic displacement of halogens in SNAr reactions follows the trend: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. The presence of the electron-withdrawing carboxylic acid group further activates the ring, particularly at the ortho and para positions, making the C-4 fluorine the prime site for nucleophilic attack.

G cluster_substrate 4-Fluoro-3-iodobenzoic Acid cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) mol pd_node Suzuki, Sonogashira, Heck, etc. (Reaction at C-I bond) mol->pd_node  Position 3 snar_node Reaction with Nucleophiles (Reaction at C-F bond) mol->snar_node Position 4  

Caption: Regioselectivity of major reaction classes with 4-fluoro-3-iodobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at C-3

Cross-coupling reactions catalyzed by palladium are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-fluoro-3-iodobenzoic acid, these transformations are overwhelmingly selective for the C-3 position due to the high reactivity of the C-I bond.

Data Comparison: Suzuki, Sonogashira, and Heck Reactions

The following table summarizes typical conditions and outcomes for the regioselective functionalization at the C-3 position. Yields are generally high, demonstrating the efficiency and selectivity of these methods.

Reaction TypeCoupling PartnerTypical Catalyst / LigandTypical BaseSolventTemp. (°C)Position of ReactionRepresentative Yield
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 110C-385-98%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25 - 80C-380-95%
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, NMP100 - 140C-370-90%
Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add 4-fluoro-3-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS (typically 8-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylic acid and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1][2]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add 4-fluoro-3-iodobenzoic acid (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a co-catalyst (e.g., CuI, 4-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), a base (e.g., Et₃N, 2.5 eq), and the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the reaction at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-18 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1][3]

G start Start: Dry Reaction Vessel setup Add Reactants: - 4-Fluoro-3-iodobenzoic Acid - Coupling Partner - Base & Catalyst start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Reaction Quench & Extraction react->workup purify Dry and Concentrate Organic Layers workup->purify product Purify Product (Chromatography/Recrystallization) purify->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Functionalization at C-4

For selective functionalization at the C-4 position, nucleophilic aromatic substitution (SNAr) is the method of choice. The electron-withdrawing nature of the carboxyl group activates the C-F bond towards nucleophilic attack, and fluoride is an excellent leaving group in this context.

Data Comparison: SNAr with Various Nucleophiles

This reaction allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles directly onto the aromatic ring at the position of the fluorine atom.

Nucleophile TypeExample NucleophileTypical BaseSolventTemp. (°C)Position of ReactionRepresentative Yield
O-Nucleophile Sodium Methoxide (NaOMe)(Self-based)Methanol, DMSO60 - 120C-480-95%
N-Nucleophile PyrrolidineK₂CO₃DMSO, NMP80 - 150C-475-90%
S-Nucleophile Sodium Thiophenoxide (NaSPh)(Self-based)DMF, DMSO25 - 100C-485-98%
Experimental Protocol

Protocol 3: General Procedure for SNAr Reaction

  • Reaction Setup: In a reaction vessel, dissolve 4-fluoro-3-iodobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the nucleophile (1.5-2.0 eq). If the nucleophile is not used as a salt, add a suitable base (e.g., K₂CO₃, 2.0 eq) to facilitate the reaction and deprotonate the carboxylic acid.

  • Reaction Execution: Heat the mixture to the required temperature (80-150 °C). The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

4-Fluoro-3-iodobenzoic acid stands out as a highly valuable and predictable building block for medicinal and materials chemistry. The regioselectivity of its reactions can be controlled with exceptional fidelity by selecting the appropriate reaction class. Palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck, provide a reliable route to functionalize the C-3 position via the reactive C-I bond. Conversely, nucleophilic aromatic substitution offers a robust strategy for introducing a range of heteroatom nucleophiles at the C-4 position, displacing the activated fluorine atom. This orthogonal reactivity allows for the stepwise and selective synthesis of complex, polysubstituted aromatic compounds from a single, readily available starting material.

References

Comparative

The Strategic Application of 4-Fluoro-3-iodobenzoic Acid in the Synthesis of Potent Bioactive Molecules: A Comparative Review

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of available starting...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of available starting materials, halogenated benzoic acids stand out for their versatility in facilitating the construction of complex molecular architectures. This guide provides a comprehensive literature review on the applications of 4-fluoro-3-iodobenzoic acid, with a particular focus on its role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a promising class of anti-cancer drugs. We present a comparative analysis of its performance against other halogenated analogues, supported by quantitative data on biological activity and synthetic yields, along with detailed experimental protocols.

A Versatile Scaffold for Drug Discovery

4-Fluoro-3-iodobenzoic acid is a valuable synthetic intermediate, distinguished by the presence of two different halogen atoms on the benzoic acid core. The iodine atom serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. The fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of the final drug molecule. This unique combination of properties makes 4-fluoro-3-iodobenzoic acid an attractive starting material for the synthesis of a wide range of bioactive compounds, including kinase inhibitors and other targeted therapies.

Application in the Synthesis of PARP Inhibitor Olaparib Derivatives

A significant application of 4-fluoro-3-iodobenzoic acid and its isomers is in the synthesis of derivatives of the PARP inhibitor, Olaparib. PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms.

In a key study, various halogenated benzoic acid derivatives of Olaparib were synthesized to evaluate their affinity for the PARP-1 enzyme. The results, summarized in the table below, highlight the impact of the halogen substitution pattern on the biological activity of the final compound.

CompoundHalogen SubstitutionPARP-1 Affinity (Ki, nM)
Olaparib Derivative 14-Fluoro1.5
Olaparib Derivative 24-Bromo3.2
Olaparib Derivative 34-Iodo5.1
Olaparib Derivative 4 (from 3-Iodo-4-fluorobenzoic acid) 3-Iodo-4-fluoro 2.8
Olaparib Derivative 53-Bromo-4-fluoro4.5

Table 1: Comparative PARP-1 affinity of Olaparib derivatives synthesized from different halogenated benzoic acids.

The data indicates that while the 4-fluoro derivative exhibits the highest affinity, the 3-iodo-4-fluoro derivative also demonstrates potent inhibition of the PARP-1 enzyme. Notably, 3-substituted iodo-derivatives are of particular interest for their potential in targeted radiotherapy.[1]

Experimental Protocols

To provide a practical guide for researchers, we have compiled a detailed experimental protocol for a key synthetic step involving a compound structurally similar to 4-fluoro-3-iodobenzoic acid: the amide coupling of 3-fluoro-5-iodobenzoic acid with piperazine. This reaction is a common strategy for introducing the piperazine moiety found in many PARP inhibitors.

Amide Coupling of 3-Fluoro-5-iodobenzoic Acid with Piperazine

Materials:

  • 3-Fluoro-5-iodobenzoic acid

  • N-Boc-piperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM, add N-Boc-piperazine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-Boc-protected amide.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine Reactants: 3-Fluoro-5-iodobenzoic acid, N-Boc-piperazine, HOBt, DIPEA in DCM B 2. Cool to 0°C A->B C 3. Add EDC B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Monitor by TLC D->E F 6. Dilute with DCM, Wash with NaHCO3 & Brine E->F G 7. Dry, Filter, Concentrate F->G H 8. Column Chromatography G->H

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Fluoro-3-iodobenzoic acid is a highly valuable and versatile building block in medicinal chemistry and drug development. Its application in the synthesis of potent PARP inhibitors, such as derivatives of Olaparib, demonstrates its utility in constructing complex and biologically active molecules. The presence of both fluorine and iodine atoms provides a strategic advantage, allowing for both the fine-tuning of pharmacokinetic properties and efficient elaboration through cross-coupling reactions. The comparative data on biological activity and the general principles of reactivity in Suzuki-Miyaura coupling highlight the superior performance of iodo-substituted benzoic acids in many synthetic applications. The provided experimental workflow serves as a practical guide for researchers aiming to utilize this powerful synthetic intermediate in their own drug discovery programs.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Fluoro-3-iodobenzoic Acid: A Step-by-Step Guide

For Researchers, Scientists, and Drug Development Professionals The proper disposal of 4-Fluoro-3-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Fluoro-3-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines will help you maintain a safe laboratory environment and comply with regulatory standards.

Hazard Profile and Disposal Overview

4-Fluoro-3-iodobenzoic acid is a hazardous substance requiring special disposal procedures. Its hazard profile, summarized in the table below, dictates that it should not be disposed of as common waste. The primary disposal route is through an approved hazardous waste management program.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity (Oral), Category 3GHS06 (Toxic)DangerH301: Toxic if swallowedP501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation, Category 2-WarningH315: Causes skin irritation-
Eye Irritation, Category 2A-WarningH319: Causes serious eye irritation-
Specific target organ toxicity — single exposure, Category 3-WarningH335: May cause respiratory irritation-
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 4-Fluoro-3-iodobenzoic acid from the point of generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • If there is a risk of generating dust, use a chemical fume hood and consider respiratory protection.[1]

  • Avoid all personal contact with the material. Do not breathe dust, fumes, or vapors.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste 4-Fluoro-3-iodobenzoic acid, including any contaminated materials such as weighing paper or disposable spatulas, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • For spills, carefully sweep or shovel the solid material into a suitable container for disposal. Minimize dust generation during this process.[2][3]

  • Contaminated Labware:

    • Reusable labware (e.g., glassware) should be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. The resulting solvent rinseate is considered hazardous waste and must be collected in a designated, labeled container for liquid hazardous waste.

    • Disposable labware that has come into contact with the compound should be placed in the solid hazardous waste container.

  • Solutions:

    • Aqueous solutions containing 4-Fluoro-3-iodobenzoic acid must be collected as hazardous aqueous waste. Do not dispose of these solutions down the drain.[4][5]

    • Organic solutions should be collected in a designated, labeled container for halogenated organic waste.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("4-Fluoro-3-iodobenzoic acid"), and any other components in the waste stream.

  • Indicate the approximate concentration or quantity of the hazardous component.

  • Keep the container securely sealed when not in use.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

5. Disposal and Removal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[2]

  • The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the halogenated components.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-3-iodobenzoic acid.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Processing & Containment cluster_3 Final Disposal A Generate Waste Containing 4-Fluoro-3-iodobenzoic Acid B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated items) B->C Is it solid? D Liquid Waste (e.g., aqueous or organic solutions) B->D Is it liquid? E Contaminated Labware (reusable) B->E Is it reusable labware? F Collect in Labeled Solid Hazardous Waste Container C->F G Collect in Labeled Liquid Hazardous Waste Container (Halogenated or Aqueous) D->G H Decontaminate with Solvent E->H J Store in Designated Waste Accumulation Area F->J G->J I Collect Rinseate as Liquid Hazardous Waste H->I I->J K Arrange for Pickup by EHS or Licensed Contractor J->K L Dispose via Approved Hazardous Waste Facility (e.g., Incineration) K->L

References

Handling

Comprehensive Safety and Handling Guide for 4-Fluoro-3-iodobenzoic Acid

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-iodobenzoic acid. The following procedures are based on est...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-iodobenzoic acid. The following procedures are based on established safety protocols for handling halogenated aromatic carboxylic acids and should be strictly adhered to in a laboratory setting.

Chemical Identifier:

  • Name: 4-Fluoro-3-iodobenzoic acid

  • CAS Number: 403-18-9[1][2]

  • Molecular Formula: C₇H₄FIO₂[1][2]

  • Molecular Weight: 266.01 g/mol [1]

Hazard Identification: 4-Fluoro-3-iodobenzoic acid is classified as toxic.[3]

  • Signal Word: Danger[3]

  • Hazard Statement: H301 (Toxic if swallowed)[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the required PPE for handling 4-Fluoro-3-iodobenzoic acid.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against dust particles and splashes.[4][5] Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) must be worn. Inspect gloves for tears or punctures before and during use.
Body Protection A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[4]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[4][5]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[4]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety.

1. Preparation and Engineering Controls:

  • All work with solid 4-Fluoro-3-iodobenzoic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][5]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Weighing and Transfer:

  • When weighing the solid, use a draft shield or conduct the weighing within the fume hood to prevent the dispersal of fine particles.

  • Use a spatula for transfers. Avoid creating dust by gently scooping and tapping the material.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[4][6]

  • Clean all contaminated surfaces with an appropriate solvent and then a detergent solution.

  • Remove and dispose of contaminated gloves and any disposable PPE as hazardous waste.[6]

Workflow for Handling 4-Fluoro-3-iodobenzoic Acid

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_emergency Check Eyewash/Shower prep_fumehood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution (if applicable) handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_wash Wash Hands Thoroughly cleanup_dispose_waste->cleanup_wash

Caption: Workflow for the safe handling of 4-Fluoro-3-iodobenzoic acid.

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[4][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8]

Spill Response:

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[8]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent followed by soap and water.

  • Major Spills (outside a fume hood or a large quantity):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Close the laboratory door and prevent unauthorized entry.

    • Contact your institution's emergency response team.

    • Provide details of the spilled chemical and the approximate quantity.

Disposal Plan:

  • All waste containing 4-Fluoro-3-iodobenzoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[8]

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[8] Do not dispose of this chemical down the drain.[7]

This comprehensive guide is intended to provide a framework for the safe handling of 4-Fluoro-3-iodobenzoic acid. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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